DL-Tryptophan
Description
Definition and Significance of Racemic Amino Acids in Biochemical and Biological Systems
DL-Tryptophan is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-Tryptophan and L-Tryptophan. ajinomoto.comcaymanchem.combiomol.com Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. ajinomoto.com Specifically, D- and L-amino acids are enantiomers, which are non-superimposable mirror images of each other, much like a person's left and right hands. jpt.comnews-medical.net This structural difference, known as chirality, is fundamental in biochemistry. jpt.com
In biological systems, there is a strong preference for the L-form of amino acids. L-amino acids are the primary building blocks of proteins in virtually all living organisms, from bacteria to humans. jpt.combiopharmaspec.comresearchgate.net The enzymes and cellular machinery involved in protein synthesis are stereospecific, meaning they are configured to recognize and incorporate only L-amino acids. jpt.com L-Tryptophan, for instance, is one of the essential amino acids for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. acs.org It serves as a crucial component for protein synthesis and is a precursor for several vital bioactive molecules, including the neurotransmitter serotonin (B10506), the hormone melatonin (B1676174), and the vitamin niacin. acs.orgbiocrates.combritannica.com
While once thought to be largely absent from nature, D-amino acids are now recognized to have distinct and important biological roles. ajinomoto.comnews-medical.net They are found in the cell walls of certain bacteria and are involved in unique signaling processes. jpt.com For example, specific D-amino acids like D-serine and D-aspartate function as neurotransmitters or neuromodulators in the mammalian brain. news-medical.netfrontiersin.org The presence of D-amino acids can also confer resistance to enzymatic degradation in peptides, a property explored in synthetic peptide design. biopharmaspec.com The study of racemic mixtures like this compound is significant because it allows researchers to investigate the distinct metabolic fates and physiological effects of each enantiomer, providing deeper insights into amino acid stereochemistry and function. ontosight.aicore.ac.uk
Historical Perspectives on Tryptophan Research and the Emergence of this compound Studies
The history of tryptophan research began in 1901 when British biochemist Sir Frederick Gowland Hopkins, along with Sydney W. Cole, first isolated the amino acid from the milk protein casein. acs.orgbiocrates.comebsco.com This discovery was of the naturally occurring L-enantiomer. acs.org A few years later, the molecular structure of tryptophan was determined, and its essential role in nutrition was established through feeding experiments that showed a deficiency in tryptophan could lead to health failure. ebsco.comnih.gov
The emergence of this compound as a subject of study is closely tied to the development of chemical synthesis methods for amino acids. The first laboratory synthesis of tryptophan was reported in 1906. acs.org Unlike biological synthesis, which is highly stereospecific, chemical synthesis pathways often produce a racemic mixture of both D- and L-enantiomers because it is energetically and procedurally less complex. ajinomoto.comoup.com A 1957 paper, for example, investigated various catalysts for a Michael-type condensation reaction to produce this compound. oup.com
Early metabolic studies using the racemic mixture revealed that the two enantiomers were handled differently by the body. Experiments in the 1970s showed that D-Tryptophan was poorly utilized by humans compared to the L-form. core.ac.uk The availability of synthetic this compound facilitated research into the enzymes responsible for its metabolism, such as D-amino acid oxidase. nih.gov Furthermore, the industrial production of amino acids for animal feed supplements, which began to expand in the mid-20th century, often utilized racemic mixtures like DL-Methionine and later this compound due to lower production costs. fao.org This spurred research into the nutritional value and bioavailability of the D-isomer in various animal species. oup.comcambridge.orgnih.gov
Overview of Contemporary this compound Research Trajectories and Scientific Impact
Modern research on this compound continues to explore the distinct biological roles and metabolic pathways of its constituent enantiomers, with significant scientific impact across several fields. A major focus is on the metabolism of D-Tryptophan and its potential conversion to the essential L-Tryptophan. frontiersin.org This conversion is primarily mediated by the flavoenzyme D-amino acid oxidase (DAO), which catalyzes the oxidative deamination of D-Tryptophan to form indole-3-pyruvic acid (I3P). frontiersin.orgacs.org I3P can then be transaminated to produce L-Tryptophan, effectively allowing the D-isomer to serve as a source for the L-form in some species, such as rats. nih.govfrontiersin.org
This metabolic pathway has further implications. Research has shown that the I3P generated from D-Tryptophan by DAAO can lead to the production of potent agonists for the Aryl Hydrocarbon Receptor (AHR), a protein involved in regulating gene expression and immune responses. acs.org Furthermore, D-Tryptophan itself has been shown to have immunomodulatory properties, acting as a chemoattractant for neutrophils and modulating immune tolerance in the airway. frontiersin.orgfrontiersin.org
The differing properties of the D- and L-enantiomers have also driven advancements in analytical chemistry. The need to separate and quantify these mirror-image molecules in complex biological samples has led to the development and refinement of chiral separation techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis. mdpi.comacs.org
In the field of animal nutrition, research on this compound remains relevant. Because chemical synthesis often yields a racemic mixture, this compound can be a more economical feed additive than pure L-Tryptophan. fao.org Consequently, studies continue to evaluate the relative nutritive value of this compound in various livestock, such as swine and poultry, to optimize feed formulations for growth and efficiency. oup.comcambridge.orgnih.gov A bibliometric analysis of D-tryptophan research from 1987 to 2023 highlights a shift from a primary focus on metabolism to its functions in food science (as a preservative or sweetener), immunomodulation, and drug development. frontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021418 | |
| Record name | DL-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | DL-Tryptophan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13967 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (±)-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
289.00 to 291.00 °C. @ 760.00 mm Hg | |
| Record name | (±)-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54-12-6, 27813-82-7, 73-22-3 | |
| Record name | (±)-Tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophan, DL | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122286 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tryptophan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTOPHAN, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U7434L7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
293 °C | |
| Record name | (±)-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Dl Tryptophan
Chemical Synthesis Approaches for DL-Tryptophan and its Derivatives
The chemical synthesis of this compound and its derivatives encompasses a range of methodologies, each with its own set of advantages and applications. These approaches are crucial for producing tryptophan on a large scale for various industrial and research needs.
Michael-Type Condensation Reactions in this compound Precursor Formation
Michael-type condensation reactions play a pivotal role in the formation of key precursors for this compound synthesis. A notable example is the condensation between acrolein and ethyl acetamidomalonate to produce γ-acetamido-γ,γ-dicarbethoxybutyraldehyde. jst.go.jpoup.com This reaction's efficiency can be influenced by various basic catalysts, with anion exchange resins proving to be particularly convenient. jst.go.jpoup.com The resulting aldehyde is a crucial intermediate that is then typically converted to its phenylhydrazone to proceed with the Fischer indole (B1671886) synthesis. jst.go.jp
Synthesis of Stereoisomeric this compound via Racemization
The production of this compound inherently involves the formation of a racemic mixture of its L- and D-enantiomers. Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be a key step. The racemization of tryptophan is known to be accelerated in the presence of alkaline conditions, particularly at elevated temperatures. srce.hr For instance, at temperatures between 150-185 °C in strongly alkaline media, partial or complete racemization of tryptophan has been observed. scielo.org.mx Studies have shown that during boiling at a pH above 9 for 12 hours, racemization of L-tryptophan can be detected, although the conversion rate may be low. srce.hrresearchgate.netuni-mate.hu
Enzymatic methods can also be employed for stereoisomer control. For example, tryptophan racemase can be used to convert L-tryptophan to D-tryptophan in a reversible reaction. google.com This is particularly relevant in processes where one enantiomer is desired and the other needs to be recycled.
Preparation of Isotope-Labeled this compound Analogues for Tracing Studies
Isotopically labeled tryptophan analogues are invaluable tools in metabolic research, allowing scientists to trace the fate of tryptophan in biological systems.
The synthesis of radiocarbon-labeled this compound, particularly with Carbon-11 (¹¹C) and Carbon-14 (¹⁴C), is crucial for positron emission tomography (PET) studies and metabolic research. nih.gov Carbon-11 labeled this compound has been used in early human PET studies to visualize the pancreas and its tumors. nih.gov The synthesis of this compound-beta-¹⁴C has been reported, providing a means to study its metabolic pathways. nih.gov These syntheses often involve multi-step chemical pathways to introduce the radioactive carbon isotope into the molecule. d-nb.info
Deuterated this compound, where one or more hydrogen atoms are replaced by deuterium (B1214612), is used as a tracer to investigate reaction mechanisms and metabolic pathways. chembk.com A common method for preparing deuterated this compound involves reacting this compound with a deuterium-labeled reagent to exchange hydrogen atoms for deuterium atoms. chembk.com For instance, 2-D-L-tryptophan has been synthesized through sequential iridium-catalyzed C-H borylation and C-2-deborylative deuteration. nih.gov Enzymatic methods can also be utilized, such as the coupling of labeled indoles with L-serine catalyzed by tryptophan synthetase. d-nb.info
Interactive Data Tables
Table 1: Key Reactions in this compound Synthesis
| Reaction Type | Reactants | Product/Intermediate | Catalyst/Conditions | Reference(s) |
| Fischer Indole Synthesis | Phenylhydrazone of γ-acetamido-γ,γ-dicarbethoxybutyraldehyde | Ethyl α-acetamido-α-carbethoxy-β-(3-indole)-propionate | Cation exchange resin | jst.go.jpoup.com |
| Michael Condensation | Acrolein, Ethyl acetamidomalonate | γ-Acetamido-γ,γ-dicarbethoxybutyraldehyde | Anion exchange resin | jst.go.jpoup.com |
| Racemization | L-Tryptophan | This compound | Alkaline media, 150-185 °C | srce.hrscielo.org.mx |
Table 2: Isotope-Labeled this compound Synthesis
| Isotope | Labeling Position | Synthetic Method | Application | Reference(s) |
| ¹¹C | Various | Multi-step chemical synthesis | PET imaging | nih.gov |
| ¹⁴C | Beta-carbon | Chemical synthesis | Metabolic studies | nih.gov |
| ²H (Deuterium) | 2-position | Ir-catalyzed C-H borylation and deuteration | Mechanistic studies | nih.gov |
| ²H (Deuterium) | Various | Enzymatic coupling of labeled indoles | Mechanistic studies | d-nb.info |
Radiocarbon-Labeled this compound Synthesis (e.g., C-11, C-14)
Enzymatic and Biotechnological Production of Tryptophan Enantiomers from DL-Precursors
The enzymatic production of tryptophan enantiomers from racemic precursors primarily involves the use of whole microbial cells or isolated enzymes that can selectively act on one enantiomer, often coupled with a racemization step to enable a theoretical 100% conversion.
Microbial Conversion Pathways for L-Tryptophan from DL-5-Indolylmethylhydantoin
A well-established method for producing L-tryptophan involves the microbial conversion of the racemic precursor DL-5-indolylmethylhydantoin. This process typically utilizes a two-enzyme system found in various microorganisms.
The core pathway involves two key enzymes:
Hydantoinase: This enzyme catalyzes the stereoselective hydrolysis of the hydantoin (B18101) ring. While some hydantoinases are D-selective, for L-tryptophan production, an L-selective hydantoinase or a non-selective hydantoinase is often employed.
N-Carbamoyl-L-amino acid amidohydrolase (L-N-carbamoylase): This enzyme specifically hydrolyzes the intermediate, N-carbamoyl-L-tryptophan, to yield L-tryptophan.
If the hydantoinase is not L-selective, the process relies on the strict L-specificity of the N-carbamoylase. nih.gov The unreacted D-5-indolylmethylhydantoin can be racemized, either spontaneously under the reaction conditions or by a third enzyme, a hydantoin racemase , allowing for a dynamic kinetic resolution process that can theoretically convert all of the initial DL-precursor to L-tryptophan.
Several bacterial strains have been identified and utilized for this conversion. For instance, bacteria isolated from soil, such as a strain identified as Flavobacterium aminogenes, have demonstrated the ability to produce L-tryptophan from DL-5-indolylmethylhydantoin with high yields. In one study, resting cells of a mutant Arthrobacter species (DSM 3747) achieved a 100% transformation yield from DL-5-indolylmethylhydantoin. acs.org The enzymes involved are often inducible and intracellular. nii.ac.jp For example, with the bacterial strain T-523, the presence of DL-5-indolylmethylhydantoin induced the necessary hydrolyzing enzymes, leading to the production of 7.4 mg/ml of L-tryptophan from 10 mg/ml of the substrate, achieving an 82% molar yield. acs.orgnii.ac.jpebi.ac.ukacs.org
| Microorganism/Strain | Precursor | Product | Key Findings |
| Flavobacterium aminogenes AJ 3940 | DL-5-indolylmethylhydantoin | L-Tryptophan | Produced 5.6 mg/ml of L-tryptophan. |
| Arthrobacter sp. DSM 3747 | DL-5-indolylmethylhydantoin | L-Tryptophan | Achieved 100% transformation yield with resting cells. acs.org |
| Bacterial Strain T-523 | DL-5-indolylmethylhydantoin | L-Tryptophan | Produced 7.4 mg/ml L-tryptophan with an 82% molar yield. acs.orgnii.ac.jpebi.ac.ukacs.org |
Enzymatic Hydrolysis of this compound Hydantoins, Esters, and Amides
Beyond the direct microbial conversion, isolated enzymes are used to hydrolyze various this compound derivatives to produce enantiomerically pure tryptophan.
Hydrolysis of this compound Hydantoins: This "hydantoinase process" is a cornerstone of industrial amino acid production. mdpi.com For D-tryptophan production, a three-enzyme cascade is often employed:
Hydantoin Racemase: Converts L-indolylmethylhydantoin to D-indolylmethylhydantoin.
D-Hydantoinase: Selectively hydrolyzes the D-enantiomer of the hydantoin to N-carbamoyl-D-tryptophan.
D-Carbamoylase: Hydrolyzes N-carbamoyl-D-tryptophan to produce D-tryptophan.
A study combining a hydantoin racemase from Arthrobacter aurescens, a D-hydantoinase from Agrobacterium tumefaciens, and a D-carbamoylase from Arthrobacter crystallopoietes successfully converted 80 mM of L-indolylmethylhydantoin into D-tryptophan with a 99.4% yield and greater than 99.9% enantiomeric excess (e.e.). mdpi.comhealthbiotechpharm.org
Hydrolysis of this compound Esters: Enzymes such as proteases and lipases can be used for the enantioselective hydrolysis of racemic tryptophan esters. researchgate.netnih.gov For example, α-chymotrypsin can selectively hydrolyze the L-methyl ester from a DL-mixture, leaving the D-methyl ester unconverted. researchgate.net This allows for the separation of the resulting L-tryptophan from the unreacted D-tryptophan methyl ester. Lipases, which are triacylglycerol acylhydrolases, are also widely used for their ability to catalyze hydrolysis and esterification reactions with high stereoselectivity. nih.gov
Hydrolysis of this compound Amides: Amidases are enzymes that can stereoselectively hydrolyze amino acid amides. A bacterial strain, Flavobacterium aquatile ZJB-09211, was found to produce an L-amidase that asymmetrically hydrolyzes L-tryptophanamide from a racemic DL-tryptophanamide mixture. nii.ac.jp This process yields L-tryptophan with excellent stereoselectivity (e.e. > 99.9%) and a high enantiomeric ratio (>200). nii.ac.jp The unreacted D-tryptophanamide can then be separated and racemized for recycling.
Role of Tryptophan Synthetase in Stereoselective Bioconversion Processes
Tryptophan synthase (EC 4.2.1.20) is a key enzyme in the natural biosynthesis of L-tryptophan and is widely exploited for its stereoselective production. wikipedia.org The enzyme is typically a tetrameric complex of two α and two β subunits (α2β2). wikipedia.org
The α-subunit catalyzes the reversible cleavage of indole-3-glycerol phosphate (B84403) (IGP) into indole and glyceraldehyde-3-phosphate. ebi.ac.ukwikipedia.org
The β-subunit (TrpB), which requires the cofactor pyridoxal (B1214274) phosphate (PLP), catalyzes the irreversible condensation of indole with L-serine to form L-tryptophan. ebi.ac.ukwikipedia.org
This reaction is highly specific for the L-enantiomer of serine. researchgate.net In a process known as substrate channeling, the indole produced at the α-site is transferred through a hydrophobic tunnel directly to the β-site without diffusing into the bulk medium. wikipedia.org
For biotechnological applications, whole cells of microorganisms with high tryptophan synthase activity, such as Escherichia coli, are often used. nih.govnih.gov The process involves feeding the cells with indole and L-serine. The enzyme's absolute stereoselectivity for L-serine ensures the production of optically pure L-tryptophan. researchgate.net To improve process stability and reusability, E. coli cells with high tryptophan synthase activity have been immobilized in various matrices like polyacrylamide, agar, and alginate. healthbiotechpharm.orgnih.gov Directed evolution has also been applied to the β-subunit (TrpB) to enhance its stability and activity as a stand-alone catalyst, broadening its substrate scope to include indole analogues for the synthesis of various L-tryptophan derivatives. acs.orgpnas.orgmdpi.com
| Enzyme System | Substrates | Product | Key Features |
| Tryptophan Synthase (whole cells, e.g., E. coli) | Indole, L-Serine | L-Tryptophan | High stereoselectivity for L-serine; can be immobilized for continuous production. healthbiotechpharm.orgnih.govnih.gov |
| Engineered Tryptophan Synthase β-subunit (TrpB) | Indole analogues, L-Serine | L-Tryptophan analogues | Broader substrate scope for producing non-canonical amino acids. acs.orgpnas.orgmdpi.com |
Application of Amino Acid Racemase Enzymes in this compound Systems
The use of amino acid racemases is a powerful strategy to overcome the 50% yield limitation of conventional kinetic resolutions. nih.gov By racemizing the undesired enantiomer in situ, the substrate pool is continuously replenished, allowing for a dynamic process that can lead to a theoretical yield of 100%. researchgate.net
In the context of L-tryptophan production via tryptophan synthase, the substrate L-serine is often supplied as a less expensive racemic mixture (DL-serine). Since tryptophan synthase is specific for L-serine, the D-serine remains unreacted. nih.gov To address this, an amino acid racemase with activity towards serine can be coupled with the tryptophan synthase.
An amino acid racemase (EC 5.1.1.10) from Pseudomonas putida has been used to catalyze the racemization of D-serine to DL-serine. nih.gov This allows the newly formed L-serine to be consumed by the tryptophan synthase from E. coli in a coupled reaction. This dual-enzyme system, using intact cells of both microorganisms, has been successfully implemented on a large scale. In a 200-liter reactor, this process produced 110 g/L of L-tryptophan from DL-serine and indole, achieving a 91% molar yield with respect to the total serine added. nih.gov
While broad-specificity amino acid racemases exist, their activity towards tryptophan itself can be low. Research has focused on engineering these enzymes for improved performance. Through random mutagenesis of the broad-specificity amino acid racemase from Pseudomonas putida IFO 12996, mutant enzymes with significantly increased racemization activity for tryptophan were developed. For example, the I384M mutant successfully racemized 20 mM L-tryptophan, reaching a D-tryptophan proportion of 43%, compared to only 6% with the wild-type enzyme. nih.govresearchgate.net This demonstrates the potential for creating racemases specifically tailored for efficient this compound production or for the synthesis of D-tryptophan from L-tryptophan.
Metabolic Pathways and Biochemical Transformations of Tryptophan
Central Tryptophan Catabolism: The Kynurenine (B1673888) Pathway
The kynurenine pathway (KP) is the principal route for tryptophan degradation, metabolizing approximately 95% of dietary tryptophan not utilized for protein synthesis. wikipedia.orgfrontiersin.orgmdpi.comfrontiersin.orgportlandpress.com This complex, multi-step pathway is integral to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular redox reactions. wikipedia.orgnih.gov Dysregulation of the kynurenine pathway has been implicated in a variety of pathological conditions, underscoring its physiological importance. wikipedia.orgmdpi.comnih.gov The pathway generates a series of neuroactive and immunomodulatory metabolites. nih.govnih.gov
Initiating Enzymes: Indoleamine-2,3-Dioxygenase (IDO) and Tryptophan-2,3-Dioxygenase (TDO)
The first and rate-limiting step of the kynurenine pathway is the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to form N-formylkynurenine. frontiersin.orgwikipedia.orgwikipedia.orgscitechnol.com This crucial reaction is catalyzed by two distinct, heme-containing enzymes: Indoleamine-2,3-dioxygenase (IDO) and Tryptophan-2,3-dioxygenase (TDO). wikipedia.orgwikipedia.orgfrontiersin.org
Tryptophan-2,3-dioxygenase (TDO) is a homotetrameric enzyme primarily expressed in the liver. portlandpress.comwikipedia.orgmdpi.com Its main physiological role is to regulate systemic tryptophan levels in response to dietary intake. wikipedia.orgtandfonline.com TDO is encoded by the TDO2 gene and plays a central role in the catabolism of the majority of ingested tryptophan. wikipedia.orgmdpi.com
Indoleamine-2,3-dioxygenase (IDO) is a monomeric enzyme found in various extrahepatic tissues and cells, including the lungs, placenta, and immune cells. wikipedia.orgspandidos-publications.com IDO is encoded by the IDO1 gene and is a key component of the immune system. wikipedia.orgmdpi.com Its expression is significantly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), linking inflammation directly to tryptophan metabolism. frontiersin.orgwikipedia.orgfrontiersin.org Two forms of IDO, IDO1 and IDO2, have been identified. scitechnol.comspandidos-publications.com While both can metabolize L-tryptophan, IDO1 is considered the more active enzyme. portlandpress.comscitechnol.com These enzymes, despite catalyzing the same reaction, have evolved independently and exhibit different structural properties and regulatory mechanisms. frontiersin.org
| Enzyme | Gene | Structure | Primary Location | Key Inducers |
| Tryptophan-2,3-dioxygenase (TDO) | TDO2 | Tetramer | Liver | Tryptophan, Cortisol wikipedia.orgfrontiersin.orgnih.gov |
| Indoleamine-2,3-dioxygenase (IDO1) | IDO1 | Monomer | Extrahepatic tissues, Immune cells | Interferon-γ (IFN-γ) frontiersin.orgwikipedia.orgfrontiersin.org |
Downstream Kynurenine Pathway Metabolites and Their Biological Activity Profiles
Following the initial conversion of tryptophan, N-formylkynurenine is rapidly hydrolyzed by formamidase to produce kynurenine, the first stable intermediate of the pathway. frontiersin.orgscitechnol.comnih.gov Kynurenine stands at a critical metabolic crossroads, from which the pathway branches to produce a variety of biologically active molecules. frontiersin.orgmdpi.com
Kynurenine (KYN) itself can be transported into the brain and is the substrate for two competing enzymatic pathways. mdpi.comfrontiersin.org One path leads to the production of 3-hydroxykynurenine, while the other, catalyzed by kynurenine aminotransferases (KATs), results in the formation of kynurenic acid. frontiersin.orgmdpi.com
Kynurenic Acid (KYNA) is a well-documented neuroprotectant. frontiersin.orgfrontiersin.orgwikipedia.org Its primary mechanism of action is as an antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov It also antagonizes other ionotropic glutamate (B1630785) receptors (AMPA and kainate receptors). frontiersin.orgwikipedia.org By blocking these excitatory receptors, KYNA can reduce excitotoxicity, a process implicated in neuronal damage. frontiersin.orgwikipedia.org Beyond its neuroprotective functions, KYNA exhibits immunomodulatory and anti-inflammatory properties, partly through its interaction with the G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR). frontiersin.orgmdpi.com
The pathway branch starting with the conversion of kynurenine to 3-hydroxykynurenine by the enzyme kynurenine 3-monooxygenase (KMO) can lead to the formation of quinolinic acid and picolinic acid. mdpi.commdpi.com 3-hydroxykynurenine is metabolized to 3-hydroxyanthranilic acid, which is then converted to 2-amino-3-carboxymuconic-6-semialdehyde (ACMS). mdpi.commdpi.com This unstable intermediate is a key branching point.
Quinolinic Acid (QUIN) is formed through the spontaneous, non-enzymatic cyclization of ACMS. researchgate.netnih.gov It is a potent neurotoxin that acts as a selective agonist of the NMDA receptor. nih.govtandfonline.com This agonistic activity can lead to excessive neuronal excitation, calcium influx, and subsequent neuronal damage and death. nih.govtandfonline.com The accumulation of QUIN has been associated with inflammatory neurological conditions. nih.govnih.gov
Picolinic Acid (PIC) is produced when the enzyme picolinic carboxylase acts on ACMS, diverting it from the path leading to quinolinic acid. tandfonline.comtandfonline.com Picolinic acid is considered neuroprotective and is known to be an efficient metal chelator, particularly for zinc and iron. nih.govtandfonline.comtandfonline.com Its neuroprotective effects may stem from its ability to antagonize the neurotoxicity of quinolinic acid, possibly by chelating the metal ions that facilitate QUIN's toxic actions. nih.govtandfonline.com
| Metabolite | Precursor | Key Enzyme(s) | Primary Biological Activity |
| Kynurenic Acid (KYNA) | Kynurenine | Kynurenine Aminotransferases (KATs) | Neuroprotective (NMDA receptor antagonist), Immunomodulatory frontiersin.orgwikipedia.orgnih.gov |
| Quinolinic Acid (QUIN) | 2-amino-3-carboxymuconic-6-semialdehyde (ACMS) | Spontaneous cyclization | Neurotoxic (NMDA receptor agonist) nih.govtandfonline.com |
| Picolinic Acid (PIC) | 2-amino-3-carboxymuconic-6-semialdehyde (ACMS) | Picolinic Carboxylase | Neuroprotective (Metal chelator, QUIN antagonist) nih.govtandfonline.comtandfonline.com |
Kynurenine and Kynurenic Acid
Regulatory Mechanisms Governing Kynurenine Pathway Flux
The flow of tryptophan through the kynurenine pathway is tightly regulated at several key enzymatic steps to maintain homeostasis and respond to physiological demands.
Initiating Enzymes (TDO and IDO): As the rate-limiting enzymes, TDO and IDO are the primary control points. portlandpress.comnih.gov TDO activity is regulated by several mechanisms, including hormonal induction by glucocorticoids (like cortisol), substrate activation and stabilization by tryptophan itself, and feedback inhibition by the pathway's end-product, NAD(P)H. frontiersin.orgnih.gov IDO1 is primarily regulated at the level of expression, with pro-inflammatory cytokines like IFN-γ acting as powerful inducers. frontiersin.orgwikipedia.orgfrontiersin.org This links the immune response directly to tryptophan availability and the production of immunomodulatory kynurenine metabolites.
Key Branch Point Enzymes: Downstream enzymes also exert significant control over the metabolic flux.
Kynurenine 3-Monooxygenase (KMO): This enzyme represents a critical junction, directing kynurenine towards the production of neurotoxic metabolites like quinolinic acid. nih.gov Inhibition of KMO can shift the pathway towards the production of neuroprotective kynurenic acid. nih.gov
2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD): The activity of this enzyme is crucial as it determines whether the intermediate ACMS is channeled towards NAD+ synthesis or spontaneously cyclizes to form quinolinic acid. portlandpress.comnih.gov The relative activity of ACMSD, which varies between tissues, is therefore a key determinant of QUIN production. nih.gov
Substrate Availability: The concentration of tryptophan and intermediate metabolites can influence enzyme kinetics and thus the direction of the pathway. For instance, the kynurenine aminotransferases (KATs) that produce kynurenic acid have a relatively low affinity for kynurenine, meaning that KYNA production is highly dependent on the concentration of available kynurenine. portlandpress.com
Serotonin (B10506) and Melatonin (B1676174) Biosynthesis from Tryptophan
While the kynurenine pathway is the major catabolic route, a smaller but critically important fraction of tryptophan is used for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. frontiersin.orgnih.govfrontiersin.org This pathway is fundamental for regulating mood, sleep, and circadian rhythms. nih.govyoutube.com
The biosynthesis begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). frontiersin.orgmdpi.com This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) and is the rate-limiting step in serotonin synthesis. nih.govfrontiersin.org The reaction requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor. nih.govyoutube.com
Subsequently, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce serotonin (5-HT). nih.govyoutube.commdpi.com This step requires pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor. youtube.com
Serotonin is then the precursor for melatonin synthesis, a process that occurs primarily in the pineal gland. nih.govyoutube.com The synthesis involves two enzymatic steps:
Serotonin N-acetyltransferase (SNAT) catalyzes the N-acetylation of serotonin to form N-acetylserotonin. nih.govmdpi.comfrontiersin.org This step is often considered the rate-limiting step in melatonin production and is under circadian control, with activity being highest at night. nih.gov
Acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT), catalyzes the final step: the transfer of a methyl group from S-adenosylmethionine (SAM) to N-acetylserotonin, yielding melatonin. nih.govyoutube.comfrontiersin.org
| Product | Precursor | Key Enzyme(s) | Cofactor(s) |
| 5-Hydroxytryptophan (5-HTP) | L-Tryptophan | Tryptophan Hydroxylase (TPH) | Tetrahydrobiopterin (BH4) nih.govyoutube.com |
| Serotonin (5-HT) | 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino Acid Decarboxylase (AADC) | Pyridoxal 5'-phosphate (PLP) youtube.com |
| N-Acetylserotonin | Serotonin (5-HT) | Serotonin N-acetyltransferase (SNAT) | Acetyl-CoA youtube.com |
| Melatonin | N-Acetylserotonin | Acetylserotonin O-methyltransferase (ASMT) | S-adenosylmethionine (SAM) nih.govyoutube.com |
Enzymatic Conversions and Rate-Limiting Steps
The metabolism of tryptophan is primarily channeled through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway mediated by gut microbiota. mdpi.com The majority of dietary tryptophan, approximately 95%, is catabolized via the kynurenine pathway. wikipedia.orgfrontiersin.org
The initial and rate-limiting step in the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine. frontiersin.org This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), which is predominantly found in the liver, and indoleamine 2,3-dioxygenase (IDO), an extrahepatic enzyme. mdpi.comfrontiersin.org TDO and IDO are inducible enzymes, with their activity influenced by factors such as glucocorticoids and pro-inflammatory cytokines, respectively. frontiersin.org Following its formation, N-formylkynurenine is rapidly converted to kynurenine by kynurenine formamidase. nih.gov
In the serotonin pathway, the rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). frontiersin.orgnih.gov Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin. numberanalytics.comcreative-proteomics.com
Interactive Data Table: Key Enzymes in Tryptophan Metabolism
| Pathway | Enzyme | Substrate | Product | Rate-Limiting Step |
| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | Tryptophan | N-formylkynurenine | Yes |
| Kynurenine Pathway | Kynurenine Formamidase | N-formylkynurenine | Kynurenine | No |
| Serotonin Pathway | Tryptophan Hydroxylase (TPH) | Tryptophan | 5-Hydroxytryptophan (5-HTP) | Yes |
| Serotonin Pathway | Aromatic L-amino acid Decarboxylase (AADC) | 5-Hydroxytryptophan (5-HTP) | Serotonin | No |
Neurochemical Significance of Tryptophan as a Precursor to Monoamine Neurotransmitters
Tryptophan is the indispensable precursor for the synthesis of the monoamine neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). wikipedia.orgnih.gov Serotonin plays a pivotal role in regulating a wide array of physiological and psychological functions, including mood, sleep, appetite, and pain perception. numberanalytics.commedlineplus.gov The synthesis of serotonin from tryptophan occurs within serotonergic neurons in the brain and also in enterochromaffin cells of the gastrointestinal tract. frontiersin.orgnumberanalytics.com
The availability of tryptophan in the brain is a critical factor influencing the rate of serotonin synthesis. cambridge.org Tryptophan is transported across the blood-brain barrier by a carrier system that it shares with other large neutral amino acids (LNAAs). cambridge.org Consequently, the ratio of tryptophan to other LNAAs in the blood can significantly impact its uptake into the brain and subsequent conversion to serotonin. cambridge.org
Furthermore, serotonin itself serves as a precursor for the synthesis of melatonin, a neurohormone primarily produced by the pineal gland that regulates the sleep-wake cycle. wikipedia.orgnumberanalytics.com This conversion involves two enzymatic steps: N-acetylation of serotonin to N-acetylserotonin, followed by O-methylation to form melatonin. wikipedia.orgnih.gov
Niacin (Vitamin B3) Biosynthesis Pathway from Tryptophan
The liver can synthesize niacin (vitamin B3) from tryptophan through the kynurenine pathway. wikipedia.orgnih.gov This metabolic route underscores the essentiality of tryptophan not only as a proteinogenic amino acid but also as a pro-vitamin. The conversion process is a multi-step cascade that ultimately yields nicotinamide adenine dinucleotide (NAD), a vital coenzyme in cellular redox reactions. nih.gov
The pathway proceeds from kynurenine to produce quinolinic acid. wikipedia.orgnih.gov Quinolinic acid is then converted to nicotinic acid mononucleotide, which subsequently enters the main pathway for NAD synthesis. kcl.ac.uk The efficiency of this conversion is estimated to be approximately 60 mg of tryptophan to produce 1 mg of niacin. wikipedia.org This process is dependent on several other micronutrients, including iron, riboflavin (B1680620) (vitamin B2), and vitamin B6, which act as cofactors for the enzymes involved. medlineplus.govwikipedia.org
Microbial Tryptophan Metabolism and Gut Microbiota Interplay
The gut microbiota plays a significant role in metabolizing dietary tryptophan that escapes absorption in the small intestine. frontiersin.orgnih.gov This microbial metabolism gives rise to a diverse array of bioactive molecules that can influence host physiology. nih.govnih.gov
Generation of Indole and its Derivatives (e.g., Indole-3-propionic acid, Indole-3-acetic acid, Tryptamine)
A key microbial transformation of tryptophan is the production of indole by bacteria possessing the enzyme tryptophanase. frontiersin.orgmdpi.com Bacterial species such as Escherichia coli, Proteus vulgaris, and various Bacteroides and Clostridium species are known to produce indole. frontiersin.orgmdpi.com
Indole can be further metabolized by the gut microbiota into several derivatives. nih.gov These include:
Indole-3-acetic acid (IAA): Formed from indole-pyruvic acid, which is derived from tryptophan via tryptophan aminotransferase. nih.govnih.gov
Indole-3-propionic acid (IPA): Produced by certain gut bacteria, notably Clostridium sporogenes. wikipedia.orgfrontiersin.org This conversion occurs via the deamination of tryptophan. mdpi.com
Tryptamine (B22526): Generated through the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase, found in species like Clostridium sporogenes and Ruminococcus gnavus. nih.govunite.it
Interactive Data Table: Microbial Metabolites of Tryptophan
| Metabolite | Precursor | Key Microbial Enzyme | Producing Bacteria (Examples) |
| Indole | Tryptophan | Tryptophanase | Escherichia coli, Proteus vulgaris, Bacteroides spp., Clostridium spp. frontiersin.orgmdpi.com |
| Indole-3-acetic acid (IAA) | Tryptophan (via Indole-pyruvic acid) | Tryptophan aminotransferase | Clostridium spp., Bacteroides spp., Bifidobacterium spp. nih.govnih.gov |
| Indole-3-propionic acid (IPA) | Tryptophan | Tryptophan deaminase | Clostridium sporogenes wikipedia.orgfrontiersin.org |
| Tryptamine | Tryptophan | Tryptophan decarboxylase | Clostridium sporogenes, Ruminococcus gnavus nih.govunite.it |
Impact of Gut Microbial Metabolites on Host Physiological Signaling Pathways
The indole and its derivatives produced by the gut microbiota are not merely metabolic byproducts but act as signaling molecules that can modulate host physiological pathways. frontiersin.orgnih.gov A primary mechanism through which these metabolites exert their effects is by acting as ligands for host receptors, particularly the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). frontiersin.orgwur.nl
Activation of AhR by microbial tryptophan metabolites such as indole, indole-3-propionic acid, and indole-3-aldehyde plays a crucial role in maintaining intestinal immune homeostasis. frontiersin.orgresearchgate.net For instance, AhR signaling can promote the production of interleukin-22 (IL-22), a cytokine that enhances the intestinal barrier function and provides protection against pathogens. frontiersin.org
Indole-3-propionic acid (IPA) has been shown to enhance intestinal barrier function by activating the pregnane X receptor (PXR). wikipedia.orgresearchgate.net IPA is also a potent antioxidant and has been demonstrated to have neuroprotective effects. wikipedia.org Indole itself can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, a hormone involved in regulating glucose homeostasis. wikipedia.orgresearchgate.net Tryptamine, being structurally similar to serotonin, can influence gastrointestinal motility. unite.it
Advanced Analytical Methodologies for Dl Tryptophan and Its Metabolites
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatography stands as a powerful tool for the resolution of chiral molecules. Various chromatographic techniques have been developed and optimized for the specific challenge of separating the D- and L-enantiomers of tryptophan.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioseparation of amino acids. chromatographyonline.com The use of Chiral Stationary Phases (CSPs) is a direct method that avoids the need for derivatization, which can introduce additional process steps and potential impurities. sigmaaldrich.com
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the enantioseparation of underivatized amino acids like tryptophan. chromatographyonline.comsigmaaldrich.comchromatographyonline.com These CSPs possess ionic functional groups that perform well in mobile phases conducive to the solubility of polar, zwitterionic analytes. sigmaaldrich.com For instance, a teicoplanin-based column has been successfully used in a two-dimensional HPLC system to resolve phenylalanine and tryptophan enantiomers with a resolution greater than 1.5. nih.gov A simple and effective mobile phase for separating many underivatized amino acid pairs, including DL-tryptophan, consists of water, methanol, and formic acid. sigmaaldrich.com
Polysaccharide-based CSPs, such as those derived from amylose, are also employed for chiral separations of tryptophan derivatives. chromatographyonline.comnih.gov The separation mechanism on these phases often involves a combination of π-π interactions and hydrogen bonding. nih.gov
Another approach involves the indirect separation of tryptophan enantiomers. This method uses chiral derivatization reagents, such as o-phthalaldehyde (B127526) (OPA) and N-acetyl-l-cysteine, to form diastereomers that can then be separated on a standard achiral ODS (octadecylsilyl) column. nih.gov This technique, coupled with sensitive detection methods like chemiluminescence, allows for low detection limits. nih.gov
Table 1: Examples of Chiral HPLC Conditions for Tryptophan Enantiomers
| Chiral Stationary Phase/Method | Mobile Phase | Detection | Application |
| Teicoplanin-based CSP | Water:Methanol:Formic Acid (30:70:0.02) | LC-MS | Direct separation of underivatized this compound. sigmaaldrich.com |
| C18 column with Teicoplanin | Methanol/2 mM Sodium 1-octanesulfonate (step gradient) | UV | 2D-LC separation of tryptophan enantiomers in dietary supplements. nih.gov |
| ODS column (indirect method) | Methanol/0.01mol/L Phosphate (B84403) Buffer (40/60, v/v) | Chemiluminescence | Separation of diastereomers formed with o-phthalaldehyde and N-acetyl-l-cysteine. nih.gov |
| AmyCoat-RP (Amylose-based) | Ammonium Acetate (10 mM)-Methanol-Acetonitrile (50:5:45, v/v) | UV | Separation of DL-leucine-DL-tryptophan dipeptide stereoisomers. nih.govresearchgate.net |
Affinity chromatography leverages the specific binding interactions between a protein immobilized on a stationary phase and the analyte. Bovine Serum Albumin (BSA) is a widely used chiral selector for the resolution of various racemates, including this compound. nih.govthomassci.comavantorsciences.comhplc.eu The first successful enantioseparation of this compound was demonstrated in 1973 using a BSA-agarose column, based on the finding that BSA has a higher affinity for L-tryptophan. nih.govjfda-online.com
Modern protein-based CSPs often utilize silica (B1680970) as a support material due to its efficiency and mechanical stability. nih.gov RESOLVOSIL BSA-7 is a commercially available HPLC column where BSA is covalently bonded to wide-pore spherical silica. thomassci.comavantorsciences.comhplc.eu The chiral recognition mechanism is based on a combination of hydrophobic interactions, polar group interactions, and steric effects. thomassci.comavantorsciences.comhplc.eu These columns are effective for separating aromatic amino acid derivatives and other chiral compounds. avantorsciences.comhplc.eu
The performance of BSA-based columns can be influenced by several factors, including the pH of the mobile phase, temperature, and the concentration of organic modifiers. hplc.eunih.gov Typically, separations are performed using aqueous buffer systems, such as phosphate or borate (B1201080) buffers, within a pH range of 5 to 8. hplc.eu
Table 2: Characteristics of a Commercial BSA-Based Chiral Stationary Phase
| Parameter | Specification |
| Chiral Selector | Bovine Serum Albumin (BSA) |
| Base Material | NUCLEOSIL® Silica |
| Particle Size | 7 µm thomassci.comavantorsciences.com |
| Pore Size | 300 Å thomassci.comavantorsciences.com |
| Recommended pH range | 5 - 8 hplc.eu |
| Common Applications | Aromatic amino acid derivatives, benzoin (B196080) derivatives, β-blockers. avantorsciences.comhplc.eu |
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. It has been successfully applied to the enantioseparation of this compound. researchgate.netnih.gov
In this method, a chiral selector is added to one of the phases of a biphasic solvent system. For this compound separation, BSA is often used as the chiral selector in an aqueous-aqueous two-phase system. nih.govresearchgate.netnih.gov A commonly used system consists of polyethylene (B3416737) glycol (PEG) and dibasic potassium phosphate. nih.govresearchgate.netnih.gov The addition of ammonia (B1221849) to the solvent system has been shown to significantly improve the enantioseparation. researchgate.netnih.gov
One study reported high enantioselectivity (α = 2.605) for D- and L-tryptophan using a spiral tube assembly CCC with a PEG 8000/dibasic potassium phosphate system where BSA was predominantly in the lower phase. researchgate.netnih.gov The D-enantiomer eluted first, followed by the L-enantiomer, which is consistent with the higher affinity of L-tryptophan for BSA. nih.gov
Table 3: Research Findings in CCC Enantioseparation of this compound
| Parameter | Finding | Reference |
| Solvent System | 12.0% (w/w) PEG 8000 - 9.0% (w/w) Dibasic Potassium Phosphate - 0.1% Ammonia - 78.9% Water | researchgate.netnih.gov |
| Chiral Selector | Bovine Serum Albumin (BSA) | researchgate.netnih.gov |
| Enantioselectivity (α) | 2.605 | researchgate.netnih.gov |
| Elution Order | D-tryptophan followed by L-tryptophan | nih.gov |
| Observation | Addition of 0.1% ammonia greatly improved enantioseparation. | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and reliable technique for determining enantiomeric ratios, particularly for complex mixtures of amino acids. researchgate.net A key requirement for GC analysis of amino acids is their derivatization to produce volatile compounds. researchgate.net
The direct enantioseparation on chiral stationary phases is the most common approach. researchgate.net Chirasil-L-Val, a dimethylpolysiloxane bonded with L-valine tert-butylamide, is a widely used commercially available chiral capillary column for this purpose. researchgate.netnih.gov
The derivatization process typically involves a two-step reaction to modify both the amino and carboxylic acid groups. researchgate.net For instance, a method involving in-situ derivatization with heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine (B109427) has been developed for the chiral analysis of secondary amino acids. nih.govresearchgate.net The resulting derivatives are then separated on a Chirasil-L-Val column and detected by MS in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. nih.gov This approach allows for the resolution of complex mixtures of amino acid enantiomers and the determination of d/l ratios down to low levels. researchgate.net
Table 4: GC-MS Methodology for Chiral Amino Acid Analysis
| Step | Description |
| Derivatization | In-situ reaction with reagents like heptafluorobutyl chloroformate (HFBCF) and methylamine to create volatile derivatives. nih.govresearchgate.net |
| Separation | Gas chromatography using a chiral capillary column, such as Chirasil-L-Val. researchgate.netnih.govnih.gov |
| Detection | Mass spectrometry, often operated in Selected Ion Monitoring (SIM) mode for high sensitivity and reliable quantification. researchgate.netnih.gov |
Counter-Current Chromatography for Enantioseparation of this compound
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the molecular structure and vibrational properties of this compound.
In the solid state, amino acids like this compound exist as zwitterions, characterized by a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). dergipark.org.tracs.org Infrared (IR) spectroscopy is a powerful technique for studying the vibrational behavior of these zwitterionic forms. dergipark.org.tr The vibrational spectrum of this compound is complex, with 75 normal modes of vibration predicted for its 27 atoms. dergipark.org.tr
The vibrational modes are significantly influenced by the extensive hydrogen bonding network present in the crystal structure. dergipark.org.tr Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the experimentally observed vibrational bands. dergipark.org.tr Studies have shown that a solid-state model is more suitable for interpreting the experimental IR spectrum of this compound than an aqueous solution model, particularly for assigning vibrations affected by hydrogen bonds. dergipark.org.tr
Key vibrational bands in the IR spectrum of this compound include:
N-H Stretching: The stretching vibrations of the NH3+ group are typically observed in the region of 2500-3100 cm⁻¹. One study assigned the band around 2532 cm⁻¹ to an N-H stretching vibration, an assignment that was only possible through solid-state calculations. dergipark.org.tr Another source identifies N-H stretching vibrations in the 3300-3500 cm⁻¹ region. asianpubs.org
Indole (B1671886) Ring Vibrations: The indole ring gives rise to characteristic vibrations. "Breathing" vibrations of the indole ring have been identified in the 650-800 cm⁻¹ region. nih.gov
Benzene (B151609) Ring Vibrations: Vibrations associated with the benzene portion of the indole ring are also present, with some identified in the 1350-1500 cm⁻¹ range. nih.gov
Low-Frequency Torsional Modes: Terahertz (THz) time-domain spectroscopy has been used to measure low-frequency torsional modes in the 0.2–2.0 THz (6.6–66 cm⁻¹) range, which are attributed to the collective motions of the molecule's chain and ring structures. nih.gov
A comparison of the FT-IR spectra of this compound and L-tryptophan has noted a general down-shifting (red-shifting) of the band positions for the DL-form. dergipark.org.tr
Table 5: Selected Vibrational Frequencies (cm⁻¹) for Zwitterionic Tryptophan
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |
| N-H Stretching (in amino group) | ~2532 - 3410 | dergipark.org.trasianpubs.org |
| Indole Ring Breathing | 650 - 800 | nih.gov |
| Benzene Ring Vibrations | 1350 - 1500 | nih.gov |
| Carbon Out-of-Plane Bending | 395 - 420 | asianpubs.org |
| Strongest band in FT-IR of this compound | 737 | dergipark.org.tr |
Fluorescence Spectroscopy for Tryptophan Residues in Biomolecules and Polymers
Fluorescence spectroscopy is a powerful, non-invasive technique for studying tryptophan residues within proteins and polymers. nih.gov Tryptophan is one of the three naturally fluorescent amino acids, but it is the most widely studied due to its high fluorescence quantum yield and sensitivity to the local environment. bmglabtech.combiosynth.com
The intrinsic fluorescence of tryptophan is highly dependent on its surrounding microenvironment. biosynth.com When a tryptophan residue is buried within the hydrophobic core of a folded protein, its fluorescence emission spectrum is typically blue-shifted (shifted to a shorter wavelength) and the intensity is higher. biosynth.com Conversely, when the residue is exposed to the aqueous solvent on the protein surface, the emission is red-shifted (shifted to a longer wavelength) and often quenched (reduced in intensity). bmglabtech.combiosynth.com This sensitivity allows researchers to monitor changes in protein conformation, such as those occurring during protein folding, unfolding, or ligand binding. bmglabtech.com
Key Principles and Applications:
Conformational Changes: The change in the fluorescence emission of tryptophan is a valuable indicator of a protein's conformational state and its folding process. bmglabtech.com Unfolding can expose buried tryptophan residues, leading to an increase in fluorescence signal, while aggregation can bury surface-exposed residues, causing a decrease. biosynth.com
Protein-Ligand Interactions: Conformational changes upon the binding of a ligand to a protein can alter the local environment of tryptophan residues, resulting in a change in fluorescence emission. bmglabtech.com This principle is used to study the binding of antigens to antibodies. bmglabtech.com
Förster Resonance Energy Transfer (FRET): This technique utilizes the intrinsic fluorescence of tryptophan as a donor fluorophore in conjunction with an acceptor fluorophore. nih.gov FRET is distance-dependent and can be used to measure intramolecular distances and detect protein-protein interactions in real-time without the need for fluorescent labeling, which can sometimes alter protein function. nih.gov
Research Findings:
Studies have demonstrated the utility of tryptophan fluorescence in various applications. For instance, it can be used to quantify tryptophan with high sensitivity and accuracy using multi-mode microplate readers. bmglabtech.com Research has also focused on understanding the mechanisms of tryptophan fluorescence quenching by synthetic crowding agents used to mimic the intracellular environment, which is crucial for accurately interpreting fluorescence data in such studies. nih.govacs.org
Bioanalytical Assays for Tryptophan and its Metabolites in Complex Biological Matrices
Analyzing tryptophan and its metabolites in complex biological samples like plasma, serum, and tissue requires highly specific and sensitive methods to overcome the challenges posed by the sample matrix and the wide range of analyte concentrations. nih.govmdpi.com
Enzyme-Based Assays for Specific Tryptophan Forms
Enzyme-based assays offer high specificity for the quantification of particular forms of tryptophan. These assays utilize enzymes that act specifically on tryptophan or its derivatives.
One approach involves the use of tryptophan oxidases, such as those involved in the biosynthesis of bis-indole antibiotics. jst.go.jp Researchers have identified and characterized L-amino acid oxidases (LAAOs) like StaO and VioA, which exhibit narrow substrate specificity and high affinity for L-tryptophan. jst.go.jp This specificity allows for the accurate quantification of L-tryptophan even in complex biological samples like human plasma, with results comparable to those obtained by HPLC. jst.go.jp
Another example is the use of tryptophan hydroxylase in cell-based ELISA kits to measure its expression levels. assaygenie.com Tryptophan hydroxylase is a key enzyme in the synthesis of serotonin (B10506), and its dysregulation is implicated in various disorders. assaygenie.com
Commercially available assay kits also provide convenient methods for tryptophan determination. Some kits use a coupled enzymatic reaction where the fluorescence intensity is directly proportional to the tryptophan concentration. assaygenie.com Others are based on a non-enzymatic reaction that generates a fluorometric product. sigmaaldrich.com
Interactive Table: Comparison of Enzyme-Based Assay Kits for Tryptophan
| Feature | Assay Genie Tryptophan Assay Kit (Fluorometric) | Sigma-Aldrich Tryptophan Assay Kit (MAK254) |
| Principle | Coupled enzymatic reaction | Non-enzymatic reaction |
| Detection | Fluorescence (Ex/Em = 530/585 nm) | Fluorescence (Ex/Em = 370/440 nm) |
| Sample Volume | 10 µL | Not specified, but uses deproteinized sample |
| Detection Range | 10 µM to 400 µM | Down to 2.5 µM |
| Assay Time | ~30 minutes | Incubation at 105°C for 60 minutes |
| Key Features | "Add-mix-read" format, high-throughput | Measures free and bound tryptophan in serum |
Untargeted Metabolomics Approaches Involving this compound Analysis
Untargeted metabolomics aims to comprehensively analyze all small molecules (metabolites) in a biological sample, providing a snapshot of the metabolic state. frontiersin.org This approach is increasingly used to identify biomarkers and understand the pathophysiology of diseases. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical platform for untargeted metabolomics due to its high sensitivity, specificity, and ability to detect a wide range of compounds. creative-proteomics.combiorxiv.org In the context of this compound, untargeted metabolomics studies can reveal alterations in tryptophan metabolism pathways associated with various conditions.
Research Findings from Untargeted Metabolomics Studies:
Disease Biomarker Discovery: Untargeted metabolomics has identified altered metabolic patterns in patients with extracranial arteriovenous malformations, with this compound being one of the characteristic metabolites identified through machine learning algorithms. nih.gov In another study on gestational diabetes mellitus (GDM), tryptophan metabolism was found to be one of the most significantly altered pathways. frontiersin.org
Investigating Chronic Illnesses: A study on myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) used an untargeted metabolomics approach followed by a targeted analysis of tryptophan and its metabolites. nih.govdiva-portal.org This revealed significant alterations in several metabolic pathways and changes in the levels of specific tryptophan metabolites, suggesting potential involvement of the immune system and oxidative stress in the condition. nih.govdiva-portal.org
Methodological Advancements: Researchers are continuously developing and refining methods for metabolomics analysis. This includes creating combined untargeted and semi-targeted approaches to improve the detection and quantification of metabolites in complex matrices like fecal and small intestinal samples. biorxiv.org
Interactive Table: Selected Metabolites in Untargeted Metabolomics Studies
| Study Focus | Condition | Key Tryptophan-Related Findings | Reference |
| Biomarker Discovery | Extracranial Arteriovenous Malformations | This compound identified as a characteristic metabolite. | nih.gov |
| Early Diagnosis | Gestational Diabetes Mellitus | Tryptophan metabolism was a significantly altered pathway. | frontiersin.org |
| Pathophysiology | Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | Alterations in tryptophan metabolic products like quinolinic acid and indoleacetic acid. | nih.govdiva-portal.org |
Biological Significance and Physiological Modulation by Tryptophan and Its Metabolites
Role in Protein Biosynthesis and Structural Integration in Biological Systems
As one of the twenty proteinogenic amino acids, L-tryptophan is incorporated into polypeptide chains during protein synthesis. frontiersin.orgwikipedia.org Although it is one of the least common amino acids found in proteins, its unique indole (B1671886) side chain plays a significant structural and functional role. wikipedia.orgnih.gov The large, hydrophobic surface area of the indole group allows for interactions with other amino acid side chains, contributing to the stability and specific three-dimensional structure of proteins. nih.gov Tryptophan residues are often found in strategic locations within proteins, such as in anchoring transmembrane proteins within the cell membrane, where they interact with the lipid bilayer. wikipedia.org The distinct properties of its indole ring also make it crucial for protein-glycan interactions. wikipedia.org
Immunomodulatory Functions of Tryptophan Metabolites
Tryptophan metabolism is a key regulator of the immune system, maintaining a delicate balance between immune activation and tolerance. nih.govnih.gov This modulation is largely orchestrated through the kynurenine (B1673888) pathway, which is the principal route for tryptophan degradation, accounting for over 95% of its metabolism. mdpi.comwikipedia.org
The catabolism of tryptophan is a central mechanism for maintaining immune homeostasis and preventing excessive immune responses that could lead to autoimmunity or tissue damage. nih.gov This process is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govbio-techne.com IDO1 is expressed in various immune cells, including dendritic cells and macrophages, and is potently induced by pro-inflammatory signals like interferon-gamma (IFN-γ). mdpi.comnih.govspandidos-publications.com TDO is primarily active in the liver. frontiersin.orgnih.gov
The enzymatic degradation of tryptophan has two main immunomodulatory effects:
Tryptophan Depletion: The local depletion of tryptophan in the microenvironment creates metabolic stress for immune cells, particularly T cells, which are highly sensitive to tryptophan availability. This deprivation can lead to the inhibition of T cell proliferation and the induction of anergy (a state of unresponsiveness). bio-techne.comspandidos-publications.comaai.org
Metabolite Production: The process generates a cascade of bioactive metabolites known as kynurenines, including kynurenine itself, kynurenic acid, and quinolinic acid. nih.govcreative-proteomics.com These metabolites are not merely byproducts but active signaling molecules that can suppress T cell and natural killer cell activity and promote the differentiation of regulatory T cells (Tregs), which are crucial for suppressing immune responses. bio-techne.comspandidos-publications.commdpi.com Kynurenine and other metabolites can also act as ligands for the aryl hydrocarbon receptor (AhR), which is involved in regulating dendritic cell immunogenicity and Treg conversion. nih.govspandidos-publications.com
This pathway represents a powerful mechanism of peripheral immune tolerance, preventing fetal rejection during pregnancy and being exploited by tumor cells to evade immune destruction. spandidos-publications.combmj.comfrontiersin.org
Table 1: Key Enzymes in Tryptophan Catabolism and Immune Regulation
| Enzyme | Primary Location(s) | Inducer(s) / Regulator(s) | Immunological Function |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Immune cells (Dendritic cells, Macrophages), Placenta, Lungs, GI tract | Pro-inflammatory cytokines (e.g., IFN-γ) | Initiates tryptophan catabolism, leading to local tryptophan depletion and production of immunosuppressive kynurenines. mdpi.comnih.govnih.govspandidos-publications.com |
| Tryptophan 2,3-dioxygenase (TDO) | Liver | Glucocorticoids, Tryptophan levels | Regulates systemic tryptophan levels; accounts for ~90% of tryptophan catabolism. frontiersin.orgnih.govnih.gov |
While L-tryptophan is a common component of the host's metabolic system, D-tryptophan is primarily synthesized by microorganisms, including those in the gut microbiota. frontiersin.org Research has identified D-tryptophan as a microbe-derived metabolite with immunomodulatory properties, acting as a probiotic substance. frontiersin.orgnih.gov
Studies have shown that D-tryptophan, produced by certain probiotic bacterial strains, can influence host immune responses. nih.goversnet.org For instance, D-tryptophan has been found to ameliorate allergic airway inflammation in experimental models. nih.gov This effect was associated with an increase in regulatory T cells in the lungs and gut and a decrease in T helper 2 (Th2) cell responses, which are typically involved in allergic reactions. nih.goversnet.org Furthermore, D-tryptophan administration was shown to restore gut microbial diversity that had been reduced by allergic inflammation. nih.goversnet.org These findings suggest that D-tryptophan, as a component of the racemic mixture DL-Tryptophan, can be a key signaling molecule in the complex crosstalk between the gut microbiota and the host immune system, helping to regulate intestinal homeostasis. frontiersin.orgfrontierspartnerships.org
Tryptophan Catabolism in Immune Response Regulation
Neurophysiological and Behavioral Modulations
Tryptophan is the essential precursor for the synthesis of key neuroactive molecules that regulate a wide range of functions in the central nervous system. frontiersin.orgfrontiersin.org Its metabolites are crucial for modulating mood, sleep, and behavior.
The most well-known neurophysiological role of tryptophan is as the sole precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). wikipedia.orgsigmaaldrich.com The synthesis of serotonin from tryptophan is a two-step enzymatic process:
Hydroxylation: Tryptophan is first converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis. sigmaaldrich.comnews-medical.net The TPH2 isoform is found specifically in the brain's neurons. frontiersin.orgsigmaaldrich.com
Decarboxylation: 5-HTP is then converted to serotonin by the enzyme L-aromatic amino acid decarboxylase. sigmaaldrich.comyoutube.com
Because tryptophan hydroxylase is not normally saturated, the availability of tryptophan in the brain directly influences the rate of serotonin synthesis. scielo.br Serotonin is deeply involved in the regulation of mood, cognition, and sleep. researchgate.nethealthline.com Alterations in serotonin levels have been linked to mood disorders, and many therapeutic strategies target this system. creative-proteomics.comcambridge.org Furthermore, serotonin serves as the precursor for melatonin (B1676174) in the pineal gland, a hormone that is a primary regulator of the body's circadian rhythms and sleep-wake cycle. wikipedia.orgyoutube.com Increasing dietary tryptophan has been shown to increase levels of both serotonin and melatonin, which can help improve sleep quality. healthline.com
In addition to the serotonin pathway, tryptophan can be directly decarboxylated to form tryptamine (B22526), a trace amine found endogenously in the mammalian brain. nih.gov While present at much lower concentrations than serotonin, tryptamine is considered an important neuromodulator or neurotransmitter with its own distinct functions. nih.govresearchgate.net It is synthesized from L-tryptophan by decarboxylation and has a very rapid metabolic turnover. nih.gov
Research indicates the existence of specific post-synaptic receptors for tryptamine that are independent of serotonin receptors, suggesting it has a direct role in neurotransmission. nih.govjneurosci.org Tryptamine and other trace amines like it are thought to regulate neural signaling and immunological processes. nih.govfrontiersin.org Although its precise role is still being fully elucidated, it is clear that tryptamine is not merely a metabolic byproduct but an active neurochemical that contributes to the complex functions of the central nervous system. nih.gov
Table 2: Key Bioactive Metabolites of Tryptophan
| Metabolite | Precursor Pathway | Key Enzyme(s) | Primary Biological Role(s) |
|---|---|---|---|
| Serotonin (5-HT) | Serotonin Pathway | Tryptophan Hydroxylase (TPH), Aromatic L-amino acid decarboxylase | Neurotransmitter involved in mood, cognition, sleep, and appetite regulation. frontiersin.orgsigmaaldrich.comhealthline.com |
| Melatonin | Serotonin Pathway (from Serotonin) | N-acetyltransferase, 5-hydroxyindole-O-methyltransferase | Neurohormone regulating circadian rhythms and the sleep-wake cycle. wikipedia.org |
| Kynurenine | Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Immunomodulatory molecule; precursor to other neuroactive and immunoactive metabolites. nih.govnih.gov |
| Kynurenic Acid | Kynurenine Pathway | Kynurenine aminotransferases (KATs) | Neuroprotective agent and immunomodulator. nih.govcornell.edu |
| Tryptamine | Tryptamine Pathway | Aromatic L-amino acid decarboxylase | Endogenous neuromodulator/neurotransmitter in the central nervous system. nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-hydroxyanthranilic acid (3-HAA) |
| 5-hydroxytryptamine (5-HT) |
| 5-hydroxytryptophan (5-HTP) |
| This compound |
| D-Tryptophan |
| Interferon-gamma (IFN-γ) |
| Kynurenic Acid |
| Kynurenine |
| L-Tryptophan |
| Melatonin |
| Picolinic Acid |
| Quinolinic Acid |
| Serotonin |
| Tryptamine |
| Tryptophan |
Influence on Mood, Cognition, and Sleep Regulatory Mechanisms via Serotonergic System
Gastrointestinal Homeostasis and Intestinal Barrier Function Regulation by Indole Derivatives
This compound and its subsequent metabolites, particularly indole and its derivatives produced by the gut microbiota, are pivotal in maintaining the delicate balance of the gastrointestinal (GI) tract and regulating the integrity of the intestinal barrier. encyclopedia.pub These microbial catabolites function as crucial signaling molecules that facilitate communication between the host and the microbiome, supporting a symbiotic relationship. encyclopedia.pubmdpi.com
Indole derivatives enhance the intestinal epithelial barrier by several mechanisms. mdpi.com They have been shown to increase the expression of tight junction proteins, which are essential for maintaining the physical barrier that prevents the translocation of harmful substances from the gut lumen into the bloodstream. mdpi.comfrontiersin.org Furthermore, these metabolites can stimulate the production of mucin, a key component of the protective mucus layer in the intestines. frontiersin.org This regulation is largely mediated through the activation of specific host receptors, primarily the Aryl Hydrocarbon Receptor (AhR) and the Pregnane (B1235032) X Receptor (PXR). encyclopedia.pubfrontiersin.orgnih.gov Activation of AhR by indole derivatives is critical for protecting intestinal stem cells and preserving barrier integrity. nih.govfrontiersin.org Similarly, activation of PXR by metabolites like Indole-3-propionic acid (IPA) helps to up-regulate tight junction expression and inhibit local inflammation. frontiersin.org
Several specific indole derivatives have been identified for their significant roles in gut homeostasis:
Indole: As a primary bacterial metabolite of tryptophan, indole can fortify the intestinal epithelial cell barrier and suppress inflammation. nih.govdovepress.com It also modulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in regulating insulin (B600854) secretion and appetite. mdpi.comfrontiersin.org
Indole-3-propionic acid (IPA): Produced by gut bacteria such as Clostridium sporogenes, IPA is recognized for its ability to enhance intestinal barrier function by activating the PXR. mdpi.comfrontiersin.orgwikipedia.org
Indole-3-lactic acid (ILA): This metabolite, produced by bacteria like Lactobacillus reuteri, activates AhR in immune cells, which helps to promote barrier function and reduce inflammation. nih.gov
Indole-3-aldehyde (IAld) and Indole-3-acetic acid (IAA): These compounds also contribute to maintaining intestinal barrier integrity and immune homeostasis through AhR activation. mdpi.comfrontiersin.orgfrontiersin.org
The collective action of these tryptophan-derived indole compounds is essential for sustaining mucosal homeostasis, promoting epithelial renewal, and modulating immune responses within the gut. encyclopedia.pubmdpi.com
Table 1: Effects of Tryptophan-Derived Indole Derivatives on Gastrointestinal Function
| Metabolite | Primary Producing Bacteria (Example) | Key Receptor Activated | Primary Effects on Gastrointestinal Homeostasis |
| Indole | Escherichia coli, Bacteroidetes | AhR | Enhances tight junction expression, stimulates GLP-1 secretion, reduces pathogen adhesion. mdpi.comfrontiersin.orgdovepress.com |
| Indole-3-propionic acid (IPA) | Clostridium sporogenes | PXR, AhR | Upregulates tight junction expression, inhibits local inflammation. mdpi.comfrontiersin.orgwikipedia.org |
| Indole-3-lactic acid (ILA) | Lactobacillus reuteri | AhR | Promotes intestinal barrier function, reduces inflammation via immune cell modulation. encyclopedia.pubnih.gov |
| Indole-3-aldehyde (IAld) | Lactobacillus spp. | AhR | Maintains intestinal barrier integrity, supports immune cell homeostasis. frontiersin.orgfrontiersin.org |
| Indole-3-acetic acid (IAA) | Clostridium sporogenes | AhR | Promotes IL-22 production, maintains immune homeostasis. mdpi.comfrontiersin.org |
Antioxidant and Anti-inflammatory Mechanisms Attributed to Tryptophan Metabolites
Metabolites derived from tryptophan exhibit significant antioxidant and anti-inflammatory properties, contributing to systemic physiological regulation. These effects are mediated through various pathways, including direct free radical scavenging and modulation of inflammatory signaling cascades. google.compnas.org
Several metabolites along the kynurenine pathway, a major route of tryptophan metabolism, have been identified as potent antioxidants. nih.gov Notably, 3-hydroxykynurenine and 3-hydroxyanthranilic acid can scavenge peroxyl radicals with high efficiency, in some cases more effectively than conventional antioxidants like ascorbate. pnas.org The induction of the enzyme indoleamine 2,3-dioxygenase (IDO), which initiates the kynurenine pathway, is often seen during inflammatory conditions and is considered a potential defense mechanism against oxidative stress. pnas.org
Indole-3-propionic acid (IPA) is another powerful antioxidant derived from tryptophan metabolism by gut flora. wikipedia.org It is recognized as a potent scavenger of hydroxyl radicals, which are among the most reactive and damaging free radicals. google.comcaymanchem.com A key advantage of IPA is that it does not appear to generate reactive or pro-oxidant intermediates after scavenging radicals. google.com Research indicates IPA can protect against oxidative stress-induced cellular damage. researchgate.netviamedica.pl
The anti-inflammatory actions of tryptophan metabolites are often linked to their ability to activate the AhR and PXR receptors. dovepress.com Activation of these receptors can suppress inflammatory pathways, such as the NF-κB signaling cascade. dovepress.com Kynurenine and its derivatives, including kynurenic acid, can act as ligands for AhR, modulating immune responses and promoting a state of immune tolerance. nih.gov This regulation helps to balance pro-inflammatory and anti-inflammatory signals, which is crucial for preventing chronic inflammation. mdpi.commdpi.com
Table 2: Antioxidant and Anti-inflammatory Properties of Key Tryptophan Metabolites
| Metabolite | Pathway/Origin | Antioxidant Mechanism | Anti-inflammatory Mechanism |
| 3-Hydroxykynurenine | Kynurenine Pathway | Efficiently scavenges peroxyl radicals. pnas.org | Contributes to the overall anti-inflammatory effect of the kynurenine pathway. nih.gov |
| 3-Hydroxyanthranilic acid | Kynurenine Pathway | Potent peroxyl radical scavenger. pnas.org | Plays a neuroprotective and anti-inflammatory role during inflammation. researchgate.net |
| Indole-3-propionic acid (IPA) | Gut Microbiota | Highly potent hydroxyl radical scavenger without producing reactive intermediates. wikipedia.orggoogle.com | Reduces inflammatory responses and apoptosis in cardiomyocytes. viamedica.pl |
| Kynurenic acid | Kynurenine Pathway | Possesses antioxidant properties. nih.gov | Modulates inflammation via GPR35 and AhR activation, attenuating TNF production. nih.gov |
| Melatonin | Serotonin Pathway | A well-known powerful free-radical scavenger. researchgate.net | Exerts anti-inflammatory effects through various signaling pathways. |
Impact on Cellular Processes: Reduction of Multinucleation and Inhibition of Bacterial Biofilms
Tryptophan and its metabolites extend their influence to fundamental cellular and microbial processes, including the regulation of cell structure and the formation of bacterial communities known as biofilms.
While direct research on the effect of this compound metabolites on reducing multinucleation in host cells is specific and less broadly documented, the antioxidant and anti-inflammatory properties of these compounds are relevant. Oxidative stress and inflammation are known contributors to cellular damage and abnormalities, which can include disruptions in cell division that may lead to multinucleation. By mitigating oxidative stress and inflammation, metabolites like Indole-3-propionic acid (IPA) can protect cells from damage, thereby potentially contributing to the maintenance of normal cellular structure and function. researchgate.netviamedica.pl
The role of tryptophan and its indole derivatives in modulating bacterial biofilm formation is more extensively studied and complex, with effects varying by bacterial species and the specific indole compound. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which often exhibit increased resistance to antibiotics and host immune responses. nih.govresearchgate.net
Indole itself acts as an intercellular signaling molecule within bacterial communities. nih.govcdnsciencepub.com In some bacteria, such as Escherichia coli, indole has been shown to decrease biofilm formation by repressing motility and cell adherence. nih.gov However, in other species, like Pseudomonas aeruginosa and Vibrio cholerae, indole can enhance biofilm formation. nih.gov This indicates a species-specific regulatory role.
Recent studies have explored various indole derivatives for their antimicrobial and antibiofilm activities. asm.org For instance:
Sub-inhibitory concentrations of 7-hydroxyindole have demonstrated a potent ability to both inhibit the formation of and eradicate mature biofilms of extensively drug-resistant Acinetobacter baumannii. asm.org
D-Tryptophan , an enantiomer of the more common L-Tryptophan, has been shown to inhibit the growth of bacterial biofilms. frontiersin.orgresearchgate.net It can be incorporated into the bacterial cell wall, disrupting biofilm integrity. frontiersin.org
Some research has identified L-tryptophan as a functional metabolite that, regulated by iron availability, can influence biofilm formation. biorxiv.org
This body of research highlights that tryptophan metabolites are key signaling molecules that can either promote or inhibit the development of bacterial biofilms, suggesting their potential as modulators of microbial communities. nih.govbiorxiv.org
Mechanistic Insights into Tryptophan S Role in Pathological Conditions
Tryptophan Metabolism Dysregulation in Neurological and Psychiatric Disorders
Disturbances in the metabolic pathways of tryptophan are increasingly recognized as central to the pathophysiology of numerous neurological and psychiatric disorders. ufl.edu The kynurenine (B1673888) pathway, which is the main route for tryptophan degradation, produces a series of neuroactive metabolites. nih.gov An imbalance in this pathway can lead to excitotoxicity, neuroinflammation, and oxidative stress, which are closely linked to conditions such as Alzheimer's disease, depression, and schizophrenia. nih.gov
Kynurenine Pathway Derangements in Major Depressive Disorder, Schizophrenia, and Bipolar Disorder
Recent research has highlighted the significant role of the kynurenine pathway in the neurobiology of major depressive disorder (MDD), schizophrenia, and bipolar disorder (BD). nih.govcpn.or.kr A shift in tryptophan metabolism away from serotonin (B10506) production and towards the kynurenine pathway is a common finding across these disorders. researchgate.net
Major Depressive Disorder (MDD): In MDD, there is evidence of a preferential metabolism of kynurenine towards the neurotoxic metabolite quinolinic acid over the neuroprotective kynurenic acid. researchgate.netnih.gov Studies have shown that patients with MDD have lower levels of kynurenic acid and a decreased kynurenic acid to quinolinic acid ratio. researchgate.netfrontiersin.org This imbalance is thought to contribute to the neuroinflammatory and neurotoxic processes observed in depression. frontiersin.orgwjgnet.com
Schizophrenia: Schizophrenia is associated with an inflammatory state that can activate the enzyme indoleamine 2,3-dioxygenase (IDO), leading to an imbalance in tryptophan metabolism and increased production of kynurenic acid in the brain. nih.gov Elevated levels of kynurenic acid, an antagonist of N-methyl-D-aspartate (NMDA) receptors, are a consistent finding in the central nervous system of individuals with schizophrenia and are thought to contribute to the glutamatergic hypofunction implicated in the disorder. nih.govmdpi.comspringermedizin.de However, peripheral levels of kynurenic acid have been found to be lower in schizophrenia patients compared to controls. frontiersin.org
Bipolar Disorder (BD): In BD, dysregulation of the kynurenine pathway is also evident, with alterations in metabolite levels observed. nih.govpsychiatriki-journal.gr Meta-analyses have shown that individuals with BD have lower peripheral blood levels of tryptophan, kynurenine, and kynurenic acid compared to healthy controls. nih.gov The balance between neurotoxic and neuroprotective kynurenine pathway components has been proposed as a key element in the pathophysiology of BD and its associated mood episodes. cambridge.org
Imbalance of Neurotoxic (Quinolinic Acid) and Neuroprotective (Kynurenic Acid) Metabolites
The balance between the neurotoxic metabolite quinolinic acid (QUIN) and the neuroprotective metabolite kynurenic acid (KYNA) is crucial for neuronal health. journaltxdbu.com An imbalance, often characterized by an increased QUIN/KYNA ratio, is implicated in the pathogenesis of various neurological and psychiatric conditions. mdpi.comacrabstracts.org
Quinolinic Acid (QUIN): QUIN is an agonist of the NMDA receptor and can induce excitotoxicity, leading to neuronal damage and death. mdpi.comnih.gov Elevated levels of QUIN have been found in inflammatory neurological diseases and are associated with cognitive dysfunction. acrabstracts.orgnih.gov
Kynurenic Acid (KYNA): In contrast, KYNA is an antagonist of NMDA receptors and possesses neuroprotective properties by blocking excitotoxic mechanisms. mdpi.comnih.gov It can also modulate glutamatergic neurotransmission. nih.gov
The dysregulation of the kynurenine pathway, often triggered by immune activation and inflammation, can lead to a shift towards the production of the neurotoxic QUIN, contributing to the progression of neurodegenerative and psychiatric disorders. mdpi.compensoft.net
Involvement in Inflammatory and Autoimmune Diseases through Immune-Mediated Mechanisms
Tryptophan metabolism is intricately linked to the immune system and plays a significant role in inflammatory and autoimmune diseases. biocrates.comparenchymabio.com The kynurenine pathway is a key regulator of immune responses, and its dysregulation is a feature of many chronic inflammatory conditions. bmj.comviamedica.pl
The enzyme indoleamine 2,3-dioxygenase (IDO), which initiates the kynurenine pathway, is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ). viamedica.plmdpi.com This activation leads to the depletion of tryptophan and the production of kynurenine and other downstream metabolites, which have immunomodulatory effects, primarily by suppressing T-cell responses and promoting immune tolerance. viamedica.plfrontiersin.org
In autoimmune diseases such as rheumatoid arthritis, there is evidence of altered tryptophan metabolism with increased levels of kynurenine that correlate with disease activity. bmj.com This suggests that while the activation of the kynurenine pathway may be an attempt to dampen inflammation, its chronic dysregulation contributes to the disease pathogenesis. bmj.comviamedica.pl The metabolites of this pathway can influence the differentiation and function of various immune cells, thereby shaping the inflammatory environment. frontiersin.org
Tryptophan Metabolism and Cancer Pathogenesis
The metabolism of tryptophan is a critical factor in cancer development and progression. biocrates.com Tumor cells can exploit the kynurenine pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance. nih.govaacrjournals.org
Role of IDO and TDO in Modulating the Tumor Microenvironment and Immune Evasion
The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO) are the initial and rate-limiting enzymes in the kynurenine pathway. nih.gov Many tumors overexpress IDO1 and/or TDO, leading to the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment. nih.govaacrjournals.orgbmj.com
This metabolic alteration has profound effects on the immune system:
T-cell Suppression: Tryptophan depletion can arrest the proliferation of effector T-cells, while the accumulation of kynurenine can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), which further suppress anti-tumor immunity. frontiersin.orgresearchgate.net
Immune Tolerance: The activation of the IDO/TDO pathway is a key mechanism by which tumors establish immune tolerance and escape destruction by the immune system. nih.gov High expression of these enzymes is often associated with a poor prognosis in various cancers. nih.gov
Targeting both IDO1 and TDO is being explored as a therapeutic strategy to overcome tumor immune resistance. aacrjournals.orgascopubs.org
Impact on Cancer Cell Migration and Invasion
Beyond its role in immune evasion, tryptophan metabolism also directly impacts the malignant properties of cancer cells. mdpi.com The accumulation of kynurenine, a product of IDO and TDO activity, can promote cancer cell migration and invasion. frontiersin.orgresearchgate.net
Kynurenine can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that, when activated, can drive the expression of genes involved in cell motility and invasion. aacrjournals.orgfrontiersin.org This TDO-Kyn-AhR signaling pathway has been shown to support tumor growth and suppress anti-tumor immune responses in an autocrine manner in brain tumors. aacrjournals.org In various cancers, including gastric cancer and hepatocellular carcinoma, the upregulation of kynurenine pathway enzymes is associated with more aggressive phenotypes, including deeper invasion and metastasis. mdpi.comspandidos-publications.com
Interactive Data Table: Key Tryptophan Metabolites and Their Roles
| Metabolite | Primary Function/Role | Associated Pathological Conditions |
| DL-Tryptophan | Essential amino acid; precursor for protein and bioactive molecule synthesis | Dysregulation linked to various disorders |
| Kynurenine | Central metabolite in the kynurenine pathway; immunomodulatory | Altered levels in psychiatric disorders, cancer |
| Kynurenic Acid | Neuroprotective; NMDA receptor antagonist | Altered levels in schizophrenia, mood disorders |
| Quinolinic Acid | Neurotoxic; NMDA receptor agonist | Elevated in inflammatory neurological diseases |
| Serotonin | Neurotransmitter; regulates mood, sleep, appetite | Implicated in depression and other psychiatric disorders |
Role in Infectious Diseases, including Tuberculosis
The metabolism of the essential amino acid this compound plays a significant role in the host's response to various infectious diseases, most notably tuberculosis (TB). dovepress.com The body's response to Mycobacterium tuberculosis (Mtb) infection involves the induction of the enzyme indoleamine 2,3-dioxygenase (IDO-1). dovepress.comnih.gov This enzyme is central to the kynurenine pathway, the primary route for tryptophan degradation in most mammalian cells. frontiersin.orgnih.gov
Interferon-γ (IFN-γ), a key cytokine in the immune response, strongly induces IDO-1. dovepress.comnih.gov The activation of IDO-1 leads to the breakdown of tryptophan into kynurenine and other downstream metabolites. dovepress.comfrontiersin.orgfrontiersin.org This process serves a dual purpose in the context of infection: it can deprive pathogens of tryptophan, an essential amino acid for their growth, and it can modulate the host's immune response. dovepress.compnas.org However, M. tuberculosis has evolved the ability to synthesize its own tryptophan, potentially negating the host's starvation strategy. pnas.org
In both active and latent TB, tryptophan metabolism is significantly altered, characterized by increased catabolism of tryptophan to kynurenine. dovepress.comnih.govnih.gov This leads to a higher kynurenine/tryptophan (Kyn/Trp) ratio in the blood, which is often used as an indicator of IDO-1 activity. dovepress.commdpi.com Elevated IDO-1 activity and the resulting accumulation of kynurenine metabolites are associated with immunosuppression, which may contribute to the persistence of the bacilli. frontiersin.orgpnas.org Research has shown that serum IDO activity is higher in patients with active TB compared to those with latent infection and that this activity decreases with effective TB treatment. nih.govfrontiersin.org
The role of tryptophan metabolism extends to other infectious diseases as well. Increased IDO activity is observed in various viral infections, including HIV, Hepatitis B and C, Epstein-Barr virus, influenza, and SARS-CoV-2, as well as bacterial infections like chlamydia and listeria. mdpi.com In many of these chronic infections, the host's immune system is manipulated to create a state of disease tolerance through the action of kynurenine catabolites. nih.gov For instance, in HIV infection, elevated IDO1 activity is correlated with disease progression. frontiersin.org Similarly, a diet rich in tryptophan has been shown to offer protection against pathogenic E. coli by producing metabolites that prevent the bacteria from attaching to the gut lining. news-medical.net
Table 1: Key Molecules in Tryptophan Metabolism and Infectious Disease
| Molecule | Role in Infectious Disease |
| This compound | An essential amino acid whose metabolism is altered during infection. dovepress.com |
| Indoleamine 2,3-dioxygenase (IDO-1) | An enzyme induced by IFN-γ that catabolizes tryptophan into kynurenine. dovepress.comnih.gov |
| Kynurenine | A metabolite of tryptophan that has immunomodulatory effects. dovepress.comfrontiersin.org |
| Interferon-γ (IFN-γ) | A cytokine that induces IDO-1 activity. dovepress.comnih.gov |
Association with Atherosclerosis and Osteoporosis
Tryptophan metabolism is increasingly recognized for its complex role in the pathogenesis of atherosclerosis, a chronic inflammatory disease of the arteries. nih.gov A key link is the activation of the kynurenine pathway, which is often upregulated in the inflammatory environment of atherosclerotic plaques. oup.com Pro-inflammatory cytokines like IFN-γ stimulate the activity of IDO, leading to a decrease in tryptophan levels and an increase in kynurenine and its metabolites. nih.gov
The metabolites of the kynurenine pathway can have divergent effects on atherosclerosis. Some studies suggest that increased IDO1 activity and certain metabolites contribute to the progression of the disease. ahajournals.org For example, elevated levels of kynurenine and 3-hydroxyanthranilic acid have been associated with an increased risk of acute myocardial infarction. ahajournals.org A high kynurenine to tryptophan ratio (KTR) is also linked to markers of inflammation, oxidative stress, and subclinical atherosclerosis in patients with chronic kidney disease, a condition that accelerates atherosclerosis. oup.com
Conversely, other research points to protective roles for certain tryptophan metabolites. Endothelial-derived kynurenine can act as a vasodilator, and 3-hydroxyanthranilic acid has been shown to inhibit the uptake of oxidized low-density lipoprotein by macrophages and reduce plasma cholesterol and triglycerides in animal models. ahajournals.org This highlights the complexity of tryptophan metabolism in cardiovascular health, with effects likely being dependent on the specific cell and tissue context. ahajournals.org
In the context of bone health, tryptophan and its metabolites are also implicated in the development of osteoporosis, a disease characterized by low bone mass and increased fracture risk. researchgate.net Studies have shown a negative correlation between serum tryptophan levels and the risk of hip fractures. researchgate.net Animal studies have demonstrated that tryptophan-deficient diets can lead to decreased bone formation and increased bone resorption. researchgate.net
The influence of tryptophan on bone metabolism is mediated through its various metabolic pathways. The serotonin pathway, originating from tryptophan, has site-specific effects: gut-derived serotonin inhibits bone formation, while brain-derived serotonin enhances it. researchgate.net The kynurenine pathway also plays a role, with some metabolites having detrimental effects on bone. For example, kynurenine itself has been shown to inhibit the proliferation of bone marrow mesenchymal stem cells, which are precursors to bone-forming osteoblasts. researchgate.net However, other metabolites like picolinic acid have demonstrated osteogenic effects in vitro. researchgate.net Furthermore, some studies have found that mice lacking the IDO enzyme exhibit reduced osteoblast numbers and bone loss, suggesting a complex and sometimes contradictory role for this pathway in bone remodeling. researchgate.net
Table 2: Tryptophan Metabolites and their Association with Atherosclerosis and Osteoporosis
| Metabolite | Association with Atherosclerosis | Association with Osteoporosis |
| Kynurenine | Elevated levels associated with increased risk of myocardial infarction. ahajournals.org | Inhibits proliferation of osteoblast precursors. researchgate.net |
| 3-Hydroxyanthranilic acid | Associated with increased risk of myocardial infarction, but also shown to have protective effects. ahajournals.org | Decreased concentration may contribute to osteoporosis. researchgate.net |
| Serotonin | Not directly implicated in the provided context. | Gut-derived inhibits bone formation; brain-derived enhances it. researchgate.net |
| Picolinic acid | Not directly implicated in the provided context. | Exerts an osteogenic effect in vitro. researchgate.net |
Nutritional Status and Tryptophan Metabolism in Specific Disease Contexts (e.g., Anemic Conditions, Malnutrition)
The nutritional status of an individual significantly impacts tryptophan metabolism, particularly in the context of diseases like anemia and malnutrition. In various types of anemia, the metabolism of tryptophan is altered. ashpublications.org Studies have shown that patients with anemia tend to have lower serum tryptophan levels and an increased breakdown of tryptophan into kynurenine, as indicated by a higher kynurenine/tryptophan ratio. nih.govresearchgate.net This suggests an accelerated activation of the kynurenine pathway under anemic conditions. nih.gov
Specifically, in patients with anemia of chronic disease (ACD), tryptophan concentrations were found to be lower compared to healthy individuals. nih.gov Research has indicated that in anemic states, the activity of tryptophan pyrrolase, a key enzyme in the kynurenine pathway, may be depressed. ashpublications.org Furthermore, the administration of a tryptophan load to anemic patients resulted in elevated urinary levels of kynurenine and other metabolites, suggesting a disruption in the normal catabolism of tryptophan. ashpublications.org
Malnutrition, particularly protein deficiency, directly affects tryptophan availability as it is an essential amino acid obtained from the diet. nih.govasm.org Low plasma tryptophan levels are a feature of malnutrition and are associated with poorer growth outcomes in children. nih.govasm.org In children with severe malnutrition, lower circulating tryptophan levels suggest a disturbance in the tryptophan-nicotinamide adenine (B156593) dinucleotide (TRP-NAD+) pathway, which is crucial for cellular metabolism. chainnetwork.org Animal models of severe malnutrition have demonstrated that a low-protein diet leads to an impaired TRP-NAD+ pathway and affects liver function. chainnetwork.orgscholaris.ca
Interestingly, the availability of tryptophan can also influence the effectiveness of nutritional interventions. A study on malnourished medical inpatients found that nutritional support was more beneficial in improving mortality rates in patients with higher baseline tryptophan levels. nih.gov This suggests that sufficient circulating tryptophan may be a prerequisite for the positive effects of nutritional therapy in this vulnerable population. nih.gov The catabolism of tryptophan via the IDO pathway also has immunoregulatory effects that are relevant in the context of infections that often accompany malnutrition. asm.org
Table 3: Impact of Anemia and Malnutrition on Tryptophan Metabolism
| Condition | Effect on Tryptophan Metabolism | Key Findings |
| Anemia | Lower serum tryptophan, increased kynurenine/tryptophan ratio. nih.govresearchgate.net | Depressed activity of tryptophan pyrrolase; altered urinary metabolite profile after tryptophan load. ashpublications.org |
| Malnutrition | Reduced plasma tryptophan levels due to deficient protein intake. nih.govasm.org | Impaired TRP-NAD+ pathway; tryptophan levels may predict response to nutritional support. nih.govchainnetwork.org |
Advanced Research Avenues and Future Perspectives in Dl Tryptophan Studies
Development of Novel Stereoselective Synthetic Strategies for Tryptophan Analogues
The synthesis of tryptophan analogues with high stereoselectivity is a critical area of research, as these compounds are valuable as building blocks for pharmaceuticals and tools for chemical biology. caltech.edunih.gov Traditional chemical syntheses can be lengthy and often require the use of protecting groups. nih.gov Consequently, researchers are increasingly turning to biocatalysis and novel metal-catalyzed reactions to create these complex molecules with greater efficiency and precision.
A significant advancement in this area is the use of directed evolution to engineer enzymes, such as tryptophan synthase β-subunits (TrpB), for the synthesis of challenging tryptophan analogues. caltech.eduthieme-connect.com By evolving TrpB from organisms like Pyrococcus furiosus and Thermotoga maritima, scientists have created catalysts that can efficiently produce enantiopure tryptophan analogues substituted at various positions on the indole (B1671886) ring. caltech.edunih.gov These engineered enzymes can operate at high temperatures, enhancing the solubility of substrates, and can be produced in large quantities in Escherichia coli. caltech.edunih.gov
Palladium-catalyzed reactions have also emerged as a powerful tool for the asymmetric synthesis of tryptophan derivatives. rsc.orgresearchgate.net Methods like the palladium-mediated direct C–H bond functionalization and heteroannulation reactions allow for the creation of novel, highly fluorescent C-2 arylated tryptophan analogues and other substituted derivatives. rsc.orgresearchgate.net These synthetic strategies have been instrumental in producing compounds with unique photophysical properties, making them valuable as fluorescent probes in protein structure and dynamics studies. acs.orgnih.gov
Another innovative approach involves the use of chiral auxiliaries, such as the Schöllkopf chiral reagent, to guide the stereoselective synthesis of tryptophan analogues. researchgate.netacs.org This method has been successfully employed to create unnatural amino acids with enhanced spectroscopic properties. acs.orgnih.gov Additionally, a Strecker amino acid synthesis strategy utilizing chiral auxiliaries like (S)-methylbenzylamine has proven effective for producing a range of indole-substituted (S)-tryptophans. rsc.org
| Strategy | Description | Advantages | Key Enzymes/Catalysts | Example Applications |
| Enzyme-Catalyzed Synthesis | Utilizes engineered enzymes to catalyze the enantioselective synthesis of tryptophan analogues from indoles and L-serine. thieme-connect.com | High chemo- and stereoselectivity, fewer reaction steps, environmentally friendly. caltech.edunih.gov | Tryptophan synthase β-subunits (TrpB) from Pyrococcus furiosus and Thermotoga maritima. caltech.eduthieme-connect.com | Synthesis of enantiopure tryptophan analogues with substitutions at the 4-, 5-, 6-, and 7-positions. caltech.edunih.gov |
| Palladium-Catalyzed C-H Functionalization | Employs palladium catalysts to directly functionalize the C-H bonds of the indole ring, leading to arylated tryptophan analogues. rsc.org | Access to novel analogues with unique fluorescent properties. rsc.org | Palladium catalysts. rsc.org | Production of highly fluorescent C-2 arylated L-tryptophan analogues for use in peptides. rsc.org |
| Palladium-Mediated Heteroannulation | A versatile method for synthesizing optically active substituted tryptophan derivatives from iodoanilines and a chiral alkyne. researchgate.net | Allows for large-scale synthesis of optically pure derivatives. researchgate.net | Palladium catalysts. researchgate.net | Asymmetric synthesis of L-isotryptophan and L-benz[f]tryptophan. researchgate.net |
| Chiral Auxiliary-Based Synthesis | Utilizes chiral auxiliaries to direct the stereoselective synthesis of tryptophan analogues. acs.orgrsc.org | Enables the synthesis of unnatural amino acids with specific stereochemistry. acs.org | Schöllkopf chiral reagent, (S)-methylbenzylamine. acs.orgrsc.org | Synthesis of fluorescent tryptophan derivatives and various indole-substituted (S)-tryptophans. acs.orgnih.govrsc.org |
Exploration of Novel Biotechnological Production Strains and Engineered Pathways for Tryptophan Derivatives
The biotechnological production of tryptophan and its derivatives offers a sustainable and environmentally friendly alternative to chemical synthesis. frontiersin.orgmdpi.com Researchers are actively exploring and engineering various microbial strains, primarily Escherichia coli and Corynebacterium glutamicum, to create efficient cell factories for producing these valuable compounds. nih.govfrontiersin.org
Metabolic engineering is a key strategy employed to enhance the production of tryptophan derivatives. frontiersin.orgmdpi.com This involves modifying the microorganism's metabolic pathways to increase the carbon flux towards tryptophan biosynthesis. frontiersin.org Key approaches include:
Eliminating feedback inhibition: Modifying enzymes to be less sensitive to inhibition by downstream products. mdpi.comgoogle.com
Overexpressing rate-limiting enzymes: Increasing the production of enzymes that control the speed of the biosynthetic pathway. mdpi.comresearchgate.net
Blocking competing pathways: Deleting or downregulating genes involved in pathways that divert precursors away from tryptophan synthesis. mdpi.com
Increasing precursor availability: Engineering central metabolic pathways to supply more of the initial building blocks for tryptophan synthesis, such as phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P). mdpi.comfrontiersin.org
For instance, in E. coli, overexpressing transketolase (encoded by the tktA gene) has been shown to significantly boost the yield of aromatic compounds by increasing the availability of E4P. mdpi.comfrontiersin.org Similarly, in Corynebacterium glutamicum, researchers have successfully produced tryptophan derivatives like 5-hydroxytryptophan (B29612) (5-HTP) by introducing and optimizing the expression of relevant biosynthetic genes. mdpi.com
The development of novel production strains also extends to the use of microorganisms like Saccharomyces cerevisiae (baker's yeast). frontiersin.org Yeast is considered a robust and safe host for producing pharmaceuticals and food-grade biochemicals. frontiersin.org Engineered yeast strains have been developed to produce tryptophol, a derivative of L-tryptophan, at high titers through fed-batch fermentation. nih.gov
Furthermore, co-culture systems are being explored as a "plug-and-play" platform for generating a diverse array of tryptophan derivatives. researchgate.net This approach involves engineering different strains of E. coli to perform specific steps in a biosynthetic pathway, and then growing them together to produce the final product. researchgate.net
Elucidation of Undiscovered Metabolic Pathways and Novel Metabolite Functions
While the major pathways of tryptophan metabolism, such as the kynurenine (B1673888) and serotonin (B10506) pathways, are well-established, research continues to uncover new pathways and metabolites with significant biological functions. frontiersin.orgmdpi.comnih.gov The gut microbiome, in particular, plays a crucial role in expanding the diversity of tryptophan metabolites. mdpi.commetwarebio.com
Gut microbes can metabolize tryptophan into a variety of indole derivatives, including indole, indolepropionic acid, indolelactic acid, and indoleacetic acid. metwarebio.com These microbial metabolites are increasingly recognized for their roles in maintaining intestinal homeostasis and modulating the host's immune system. mdpi.com For example, indole can enhance the integrity of the epithelial barrier, while other derivatives can activate the aryl hydrocarbon receptor (AhR), a key transcription factor involved in immune regulation. mdpi.commetwarebio.com
Recent research has also identified a new tryptophan catabolic pathway in Burkholderia cepacia. asm.orgnih.gov In this pathway, tryptophan is converted to 2-amino-3-carboxymuconate semialdehyde, which is then degraded to pyruvate (B1213749) and acetate. asm.orgnih.gov This differs from the known mammalian pathway that converts the same intermediate to different end products. asm.org
The discovery of novel tryptophan metabolites and their functions is an active area of investigation. For example, studies on the bacterium Chromobacterium violaceum led to the isolation of new tryptophan metabolites called chromoazepinones, which have shown interesting biological activity, including the inhibition of Wnt signaling, a pathway often dysregulated in cancer. rsc.org
The kynurenine pathway itself is a source of numerous bioactive catabolites, such as kynurenine, kynurenic acid, and 3-hydroxykynurenine. frontiersin.org These metabolites can have both pro- and anti-inflammatory effects and are implicated in a range of conditions, including cardiovascular disease and neurological disorders. frontiersin.orgmdpi.com
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) to Tryptophan Metabolism Research
The application of advanced "omics" technologies, such as metabolomics and proteomics, is revolutionizing our understanding of tryptophan metabolism. frontiersin.orgnih.gov These technologies allow for the comprehensive and high-throughput analysis of metabolites and proteins, providing a detailed snapshot of the metabolic state of a biological system.
Metabolomics , the large-scale study of small molecules (metabolites), is being used to identify and quantify the full spectrum of tryptophan metabolites in various biological samples. metwarebio.comcreative-proteomics.com Tryptophan-targeted metabolomics platforms can now simultaneously measure dozens of compounds involved in the major tryptophan metabolic pathways. metwarebio.comcreative-proteomics.com This has enabled researchers to:
Identify metabolic signatures associated with diseases like Kawasaki disease and diabetic glomerulopathy. frontiersin.orgnih.gov
Investigate the impact of environmental toxins, such as cisplatin, on tryptophan metabolism in specific organs. acs.org
Uncover the role of the gut microbiota in shaping the host's tryptophan metabolome. metwarebio.com
Proteomics , the large-scale study of proteins, provides insights into the expression and modification of enzymes involved in tryptophan metabolism. benthamopenarchives.comnih.gov Quantitative proteomics techniques, such as those using heavy oxygen labeling, can identify changes in the abundance of specific proteins in response to factors like dietary tryptophan deficiency. benthamopenarchives.com Open search-based proteomics has also been used to identify widespread modifications to tryptophan residues in proteins, which can be associated with conditions like hypoxia in lung cancer. nih.gov The fluorescence of tryptophan itself is also a valuable tool in proteomics for quantifying total protein and peptide content. acs.org
| Omics Technology | Focus of Analysis | Key Applications in Tryptophan Research | Examples of Findings |
| Metabolomics | Comprehensive analysis of small molecule metabolites. metwarebio.com | Disease biomarker discovery, understanding the impact of toxins, studying host-microbe interactions. metwarebio.comfrontiersin.orgacs.org | Altered tryptophan metabolism in Kawasaki disease and diabetic glomerulopathy; cisplatin-induced disruption of the tryptophan pathway in the kidney. frontiersin.orgnih.govacs.org |
| Proteomics | Large-scale study of protein expression and modification. benthamopenarchives.comnih.gov | Identifying changes in metabolic enzyme levels, discovering post-translational modifications of tryptophan. benthamopenarchives.comnih.gov | Identification of proteins affected by tryptophan deficiency; discovery of tryptophan modifications linked to hypoxia in cancer. benthamopenarchives.comnih.gov |
Integrated Systems Biology Approaches to Understanding Tryptophan Homeostasis and its Perturbations
Systems biology aims to understand complex biological systems by integrating data from various levels of biological organization, from genes and proteins to metabolites and physiological outputs. nih.govebi.ac.uk This approach is proving to be invaluable for unraveling the intricate network of tryptophan metabolism and its regulation.
A key tool in systems biology is mathematical modeling . nih.govnih.gov Researchers have developed comprehensive kinetic models of the tryptophan metabolic network. ebi.ac.uknih.gov These models incorporate data on enzyme kinetics, transport processes, and gene expression to simulate the flow of metabolites through different pathways in various tissues. nih.govnih.gov Such models can be used to:
Predict how the concentrations of tryptophan metabolites will change in response to factors like vitamin B-6 deficiency or the induction of key enzymes. nih.gov
Identify the key enzymes that control the flux through different branches of the tryptophan metabolic network. nih.gov
Simulate the metabolic consequences of diseases like cancer. ebi.ac.uk
By combining these computational models with experimental data from omics studies, researchers can gain a more holistic understanding of tryptophan homeostasis. ebi.ac.uk For example, a model of tryptophan metabolism could be integrated with proteomics data showing changes in enzyme expression and metabolomics data showing altered metabolite levels in a particular disease state. This integrated approach can help to identify the root causes of metabolic perturbations and suggest potential targets for therapeutic intervention. uni-greifswald.de
The integration of metabolic engineering with systems biology is also a powerful strategy for optimizing the biotechnological production of tryptophan derivatives. frontiersin.orgnih.gov By modeling the metabolic network of a production strain, researchers can identify the most effective genetic modifications to enhance the yield of the desired product. researchgate.net
Q & A
Q. What are the standard analytical methods for resolving DL-Tryptophan enantiomers in laboratory settings?
Methodological Answer: The ligand-exchange high-performance liquid chromatography (HPLC) method is widely used for enantiomeric separation. Key parameters include:
- Column: Zorbax ODS (4.6 × 250 mm)
- Mobile phase: pH 3.0 aqueous solution with 0.15 M this compound, 0.11 M CuSO₄·5H₂O, and 9:1 methanol
- Flow rate: 1 mL/min
- Detection wavelength: 280 nm
- Resolution (R): 1.7 for this compound and D-Tryptophan, with a detection limit of 0.5% L-Tryptophan in this compound .
This method is reproducible and efficient for quality control in enantiomeric purity testing.
Q. How is this compound utilized in peptide synthesis, and what purity criteria are essential?
Methodological Answer: this compound serves as a racemic precursor in peptide synthesis, particularly for studying stereochemical effects. Critical purity criteria include:
- Assay: ≥99% (HPLC) to minimize side reactions during coupling .
- Solubility: Optimized in alkaline solutions (e.g., 1M HCl at 10 mg/mL) to prevent degradation during synthesis .
Impurities like residual solvents or oxidized byproducts must be monitored via reverse-phase HPLC with UV detection at 280 nm .
Q. What role does this compound play in metabolic studies, and how is its concentration quantified in biological samples?
Methodological Answer: this compound is a precursor for serotonin and melatonin biosynthesis. Quantification in biological matrices involves:
- Sample preparation: Acid hydrolysis (6M HCl, 110°C, 24h) to release tryptophan from proteins.
- Colorimetric assay: Reaction with glyoxylic acid under acidic conditions, measured at 545 nm against a this compound standard curve (0–40 µg/mL) .
- Statistical validation: Triplicate analyses with ANOVA to account for inter-sample variability .
Advanced Research Questions
Q. What advanced chromatographic techniques improve the resolution of this compound enantiomers in complex matrices?
Methodological Answer: Emulsion liquid membrane (ELM) systems coupled with response surface methodology (RSM) enhance separation efficiency. Key factors include:
- Surfactant concentration: Optimized to stabilize the emulsion.
- pH gradient: Adjusted to maximize ligand-exchange kinetics.
- RSM parameters: Central composite design (CCD) to model interactions between variables (e.g., carrier concentration, extraction time) .
This approach achieves >95% enantiomeric resolution in multi-component systems .
Q. How can researchers address challenges in synthesizing sulfonated or acetylated derivatives of this compound?
Methodological Answer: Derivatization requires precise control of reaction conditions:
- Sulfonation: React this compound with 4-bromo-2-methylphenyl sulfonyl chloride in anhydrous DMF under nitrogen. Monitor via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) .
- Acetylation: Use acetic anhydride in alkaline media, followed by purification via recrystallization (ethanol/water). Validate product identity via FT-IR (C=O stretch at 1740 cm⁻¹) and elemental analysis (C: 63.4%, H: 5.7%, N: 11.4%) .
Q. What computational approaches are employed to validate the elemental composition and purity of this compound in crystallographic studies?
Methodological Answer: Elemental analysis (EA) combined with stoichiometric calculations verifies purity:
- Theoretical composition: C₁₁H₁₂N₂O₂ (C: 64.69%, H: 5.92%, N: 13.72%).
- Experimental validation: EA data must align within ±0.3% of theoretical values. Discrepancies >0.5% indicate impurities (e.g., co-crystallized water) .
X-ray crystallography further confirms molecular packing and absence of racemic conglomerates .
Q. How do experimental designs account for variable biological effects when using this compound in animal models?
Methodological Answer: Factorial complete block designs are used to isolate this compound's effects:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
